molecular formula C11H14N4O4 B019344 1-(3-Carboxypropyl)-3,7-dimethylxanthine CAS No. 6493-07-8

1-(3-Carboxypropyl)-3,7-dimethylxanthine

Cat. No.: B019344
CAS No.: 6493-07-8
M. Wt: 266.25 g/mol
InChI Key: WKASGTGXOGALBG-UHFFFAOYSA-N
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Description

1-(3-Carboxypropyl)-3,7-dimethylxanthine is an oxopurine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKASGTGXOGALBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215232
Record name 1-(3'-Carboxypropyl)-3,7-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6493-07-8
Record name 1-(3'-Carboxypropyl)-3,7-dimethylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3'-Carboxypropyl)-3,7-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CARBOXYPROPYL)THEOBROMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88HVM1NMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine (CBPX)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for producing 1-(3-carboxypropyl)-3,7-dimethylxanthine (CBPX), a significant metabolite of pentoxifylline.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the core chemical principles, detailed experimental protocols, and the critical considerations necessary for the successful synthesis, purification, and characterization of this xanthine derivative.

Introduction: The Significance of 1-(3-Carboxypropyl)-3,7-dimethylxanthine

1-(3-Carboxypropyl)-3,7-dimethylxanthine, also known as 3,7-dimethyl-1-(3-carboxypropyl)xanthine or by its CAS number 6493-07-8, is a major metabolite of the drug pentoxifylline.[1] Pentoxifylline is a xanthine derivative used to improve blood flow in patients with circulation problems.[2] CBPX itself has demonstrated biological activity, making its synthesis a topic of interest for further pharmacological investigation. Understanding its synthesis is crucial for producing analytical standards, developing new therapeutic agents, and studying the metabolism of pentoxifylline.

Table 1: Physicochemical Properties of 1-(3-Carboxypropyl)-3,7-dimethylxanthine

PropertyValueSource
CAS Number6493-07-8[1]
Molecular FormulaC₁₁H₁₄N₄O₄[1]
Molecular Weight266.26 g/mol [3]
Melting Point208-210°C[4]
AppearanceWhite powder[4]
Synonym1-(3-Carboxypropyl)theobromine[4]

Core Synthesis Strategy: N1-Alkylation of Theobromine

The most prevalent and logical synthetic route to 1-(3-carboxypropyl)-3,7-dimethylxanthine begins with the readily available and naturally occurring xanthine alkaloid, theobromine (3,7-dimethylxanthine). The core of the synthesis is a nucleophilic substitution reaction, specifically the alkylation of the theobromine molecule at the N1 position.

Theobromine possesses an acidic proton at the N1 position of the purine ring system.[5] Deprotonation with a suitable base generates a nucleophilic anion that can then react with an appropriate alkylating agent. The key to synthesizing CBPX lies in the choice of a four-carbon alkylating agent that either contains a carboxylic acid moiety or a group that can be readily converted to a carboxylic acid.

Two primary pathways emerge from this strategy, which will be discussed in detail:

  • Pathway A: Alkylation with a haloester (e.g., ethyl 4-bromobutyrate) followed by hydrolysis of the resulting ester.

  • Pathway B: A more direct approach utilizing γ-butyrolactone as the alkylating agent.

The regioselectivity of the alkylation is a critical consideration. While the N1 proton is the most acidic, side reactions at other positions can occur under certain conditions.[6] Careful control of the reaction parameters is therefore essential to favor the desired N1-substituted product.

Pathway A: Two-Step Synthesis via an Ester Intermediate

This pathway involves the initial synthesis of an ester precursor, 1-(3-ethoxycarbonylpropyl)-3,7-dimethylxanthine, followed by its hydrolysis to yield the final carboxylic acid product.

Step 1: Synthesis of 1-(3-Ethoxycarbonylpropyl)-3,7-dimethylxanthine

The first step is the N1-alkylation of theobromine with ethyl 4-bromobutyrate. This reaction is typically carried out in the presence of a base to deprotonate the theobromine.

Reaction Mechanism:

The reaction proceeds via a standard SN2 mechanism. The base abstracts the acidic proton from the N1 position of theobromine, creating a nucleophilic theobrominate anion. This anion then attacks the electrophilic carbon of ethyl 4-bromobutyrate, displacing the bromide ion and forming the C-N bond.

G Theobromine Theobromine Theobrominate Theobrominate Anion Theobromine->Theobrominate + Base Base Base (e.g., NaOH, NaOMe) Intermediate 1-(3-Ethoxycarbonylpropyl)- 3,7-dimethylxanthine Theobrominate->Intermediate + Ethyl 4-bromobutyrate EthylBromo Ethyl 4-bromobutyrate Salt NaBr/H₂O Intermediate->Salt By-product G Ester 1-(3-Ethoxycarbonylpropyl)- 3,7-dimethylxanthine Carboxylate Carboxylate Salt Ester->Carboxylate + Base Ethanol Ethanol Ester->Ethanol By-product Base Base (e.g., NaOH) Acid Acid (e.g., HCl) CBPX 1-(3-Carboxypropyl)- 3,7-dimethylxanthine Carboxylate->CBPX + Acid G Theobrominate Theobrominate Anion Intermediate Alkoxycarboxylate Intermediate Theobrominate->Intermediate + γ-Butyrolactone Butyrolactone γ-Butyrolactone CBPX 1-(3-Carboxypropyl)- 3,7-dimethylxanthine Intermediate->CBPX + Acid Acid Acidic Workup

Sources

An In-depth Technical Guide to the Physical Characteristics of CAS 6493-07-8

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound identified by CAS number 6493-07-8, scientifically known as 1-(3-Carboxypropyl)-3,7-dimethylxanthine. This document is intended to serve as a key resource for professionals engaged in research and development who require precise and reliable data on this compound.

Chemical Identity and Molecular Structure

The compound with CAS number 6493-07-8 is 1-(3-Carboxypropyl)-3,7-dimethylxanthine. It is a significant metabolite of Pentoxifylline.[1][2]

Molecular Formula: C₁₁H₁₄N₄O₄[2][3]

Molecular Weight: 266.25 g/mol [2]

Synonyms:

  • 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoic acid[3]

  • 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-butanoic acid[4]

  • 3,6-Dihydro-3,7-dimethyl-2,6-dioxopurine-1(2H)-butyric acid[4]

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(3-Carboxypropyl)-3,7-dimethylxanthine is presented in the table below. This data is essential for the design of experimental protocols and for ensuring the accurate handling and storage of the compound.

PropertyValueSource(s)
Appearance White to Off-White Solid/Powder[1][3][5]
Melting Point 208-210 °C[1][4][5]
Solubility DMSO (Slightly), Methanol (Slightly, Heated), Chloroform[1][3][5]
Storage Temperature -20°C[1][3][5]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity and stability of 1-(3-Carboxypropyl)-3,7-dimethylxanthine.

Storage: The compound should be stored in a freezer at -20°C for long-term stability.[1][3][5] For short-term storage, +4°C is acceptable.[3] It is also advised to protect the compound from light and moisture to prevent degradation.[3] When stored correctly at -20°C, the compound is stable for at least two years.[3]

Handling: As a standard laboratory practice, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Experimental Workflow: Characterization and Analysis

The following diagram outlines a general workflow for the characterization and analysis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine in a research setting.

cluster_procurement Procurement & Initial Assessment cluster_physchem Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_storage Storage & Stability procure Procure Compound (CAS 6493-07-8) visual_inspection Visual Inspection (Appearance, Color) procure->visual_inspection Verify melting_point Melting Point Determination visual_inspection->melting_point Proceed if consistent solubility_testing Solubility Testing (DMSO, Methanol, Chloroform) melting_point->solubility_testing nmr 1H-NMR for Structural Identity solubility_testing->nmr Prepare sample storage Long-term Storage at -20°C (Protect from light and moisture) nmr->storage Store after analysis

Sources

Biological Role of 1-(3-Carboxypropyl)-3,7-dimethylxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Pentoxifylline Metabolite V (M-5); 1-(3'-carboxypropyl)theobromine. CAS Registry Number: 6493-07-8 Chemical Class: Methylxanthine derivative.

Executive Summary

1-(3-Carboxypropyl)-3,7-dimethylxanthine, distinctively known in pharmacokinetics as Metabolite V (M-5) of pentoxifylline (PTX), represents a critical junction in methylxanthine pharmacology. While often overshadowed by the anti-inflammatory potency of Metabolite I (Lisofylline), M-5 is the dominant circulating species in plasma following oral PTX administration and the primary urinary excretion product.

This guide analyzes M-5 not merely as a waste product, but as a bioactive contributor to the hemorheological efficacy of pentoxifylline therapy. For drug developers, M-5 serves as a vital marker for oxidative metabolic capacity and a dose-limiting factor in renal impairment due to its high polarity and kidney-dependent clearance.

Part 1: Chemical Identity & Metabolic Context

Structural Significance

M-5 is formed via the oxidative cleavage of the 5-oxohexyl side chain of pentoxifylline. Unlike the reversible reduction that forms Lisofylline (M-1), the formation of M-5 is irreversible . This transformation increases polarity, significantly altering the compound's volume of distribution compared to the parent drug.

  • Parent Drug (PTX): Lipophilic, crosses membranes easily.

  • Metabolite V (M-5): Carboxylic acid moiety confers high polarity (hydrophilicity), restricting passive diffusion across the blood-brain barrier but facilitating renal excretion.

Metabolic Pathway Visualization

The following diagram illustrates the divergence between the bio-activation of M-1 and the oxidative clearance yielding M-5.

MetabolicPathway PTX Pentoxifylline (Parent Drug) M1 Metabolite I (Lisofylline) Active: Anti-inflammatory PTX->M1 Reversible Reduction (RBCs/Liver) M5 Metabolite V (1-(3-Carboxypropyl)-...) Active: Hemorheologic PTX->M5 Irreversible Oxidative Cleavage (Liver) M1->PTX Oxidation Urine Renal Excretion (Major Route) M5->Urine Rapid Elimination

Caption: Divergent metabolism of Pentoxifylline. M-5 represents the irreversible oxidative sink, whereas M-1 represents a reversible active pool.

Part 2: Pharmacodynamics & Mechanism of Action

Hemorheological Activity vs. Immunomodulation

Research indicates a functional split between the metabolites of pentoxifylline.

FeaturePentoxifylline (Parent)Lisofylline (M-1)Metabolite V (M-5)
Primary Mechanism PDE Inhibition (Non-selective)PDE Inhibition (High Potency)PDE Inhibition (Moderate)
TNF-α Suppression HighVery HighLow / Negligible [1]
RBC Deformability HighHighModerate to High [2]
Plasma Concentration Low (Rapid metabolism)ModerateVery High (Accumulates)

Critical Insight: While M-5 is a weaker inhibitor of TNF-alpha release in macrophages compared to M-1, its massive concentration in plasma (often 5-7x higher than parent PTX) means it contributes significantly to the total phosphodiesterase (PDE) inhibitory capacity of the blood. This drives the sustained improvement in microcirculatory flow (hemorheology) seen in chronic therapy.

Mechanism of Action: PDE Inhibition

M-5 retains the methylxanthine core required to competitively inhibit phosphodiesterase enzymes. This leads to an accumulation of intracellular cAMP, particularly in erythrocytes and platelets.

MOA M5 Metabolite V (M-5) PDE Phosphodiesterase (PDE Enzyme) M5->PDE Inhibits AMP 5'-AMP (Inactive) PDE->AMP Catalyzes Hydrolysis cAMP cAMP (Cyclic Adenosine Monophosphate) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect1 RBC Membrane Phosphorylation PKA->Effect1 Phosphorylates Effect2 Increased Deformability Effect1->Effect2 Result

Caption: Mechanism of M-5. By inhibiting PDE, M-5 prevents cAMP degradation, maintaining erythrocyte flexibility.

Part 3: Experimental Protocols

Protocol A: Phosphodiesterase (PDE) Inhibition Assay

Objective: To quantify the inhibitory potency (


) of M-5 against PDE4 (predominant in inflammatory cells) or non-selective PDE preparations.

Reagents:

  • [3H]-cAMP (Substrate)

  • Snake venom nucleotidase

  • PDE source (e.g., U937 cell lysate or recombinant PDE4)

  • Test compound: 1-(3-Carboxypropyl)-3,7-dimethylxanthine (dissolved in DMSO; note solubility limits due to carboxyl group).

Workflow:

  • Preparation: Dilute M-5 in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2) to concentrations ranging from 0.1 µM to 1000 µM.

  • Incubation: Mix enzyme source with M-5 for 15 minutes at 30°C.

  • Reaction Start: Add [3H]-cAMP (1 µM final concentration). Incubate for 20 minutes.

  • Termination: Boil samples for 2 minutes to stop enzyme activity.

  • Conversion: Add snake venom nucleotidase to convert 5'-AMP to adenosine. Incubate 10 mins.

  • Separation: Use anion exchange resin (Dowex 1x8). Unreacted cAMP binds to resin; adenosine (product) elutes.

  • Quantification: Count radioactivity in the eluate using liquid scintillation.

  • Calculation: Plot % Inhibition vs. Log[M-5] to determine

    
    .
    
Protocol B: Erythrocyte Deformability (Filtration Method)

Objective: To validate the hemorheological activity of M-5.

Workflow:

  • Blood Collection: Draw human venous blood into heparinized tubes.

  • Wash: Centrifuge (2000g, 10 min) and remove plasma/buffy coat. Wash RBCs 3x in PBS.

  • Treatment: Resuspend RBCs (hematocrit 10%) in buffer containing M-5 (10–100 µM) or vehicle. Incubate 1 hour at 37°C.

  • Filtration: Pass suspension through a polycarbonate membrane (5 µm pore size) under constant negative pressure (-10 cm H2O).

  • Measurement: Record Transit Time (TT) .

    • Result: A decrease in TT relative to control indicates increased deformability.

Part 4: Clinical & Translational Implications

The Renal Accumulation Risk

Unlike M-1, which can be reconverted to PTX, M-5 is an end-product. In patients with Chronic Kidney Disease (CKD), M-5 clearance is severely delayed.

  • Clinical Consequence: Accumulation of M-5 can lead to toxic methylxanthine effects (nausea, hypotension, arrhythmias) even if parent PTX levels are normal.

  • Dose Adjustment: PTX dosage must be reduced in patients with Creatinine Clearance < 30 mL/min specifically to prevent M-5 accumulation.

Biomarker Utility

In clinical trials, the ratio of M-1 / M-5 in urine is a potential biomarker for:

  • Reductive vs. Oxidative Balance: A shift toward M-5 suggests high oxidative stress or upregulated cytochrome P450 oxidation.

  • Liver Function: Since the formation of M-5 is hepatic-dependent, low M-5 levels may indicate hepatocellular insufficiency.

References

  • Fantin, M., et al. (2006). Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties.[1] European Journal of Pharmacology.

  • Ambrus, J. L., et al. (1995). Hemorheologic effects of metabolites of pentoxifylline.[2] Journal of Medicine.

  • Magnusson, M. V. (2002). Pharmacokinetics and pharmacodynamics of pentoxifylline and metabolites. Lund University Publications.

  • PubChem. Compound Summary for CID 4740 (Pentoxifylline) and Metabolites.[3]

  • Ward, A., & Clissold, S. P. (1987). Pentoxifylline.[2][4] A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic efficacy. Drugs.

Sources

Technical Deep Dive: 1-(3-Carboxypropyl)-3,7-dimethylxanthine (Metabolite V)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Carboxypropyl)-3,7-dimethylxanthine, widely designated as Metabolite V (M-V) of Pentoxifylline (PTX), represents a critical node in the pharmacokinetics of methylxanthine therapeutics. Unlike its parent compound (PTX) or the hemorheologically active Metabolite I (Lisofylline), M-V is characterized by a terminal carboxylic acid moiety resulting from the


-oxidation of the hexyl side chain.

While historically viewed primarily as a clearance product, in vitro profiling reveals M-V possesses a distinct pharmacological signature. It exhibits superior efficacy in suppressing superoxide anion production in polymorphonuclear leukocytes (PMNs) compared to other metabolites, despite having lower potency as a phosphodiesterase (PDE) inhibitor. This guide outlines the physicochemical handling, mechanistic pathways, and validated in vitro protocols for characterizing this molecule.

Physicochemical Profile & Molecular Identity

Understanding the amphiphilic yet acidic nature of M-V is prerequisite for reproducible in vitro data. Unlike the neutral PTX, M-V functions as a weak acid.

ParameterSpecificationApplication Note
Chemical Name 1-(3-Carboxypropyl)-3,7-dimethylxanthineOften listed as "Pentoxifylline Metabolite V"
Molecular Formula

MW: 266.25 g/mol
Solubility DMSO (25 mg/mL), CHCl

, dilute alkali
Critical: Poor solubility in neutral aqueous buffer. Predissolve in DMSO or 0.1N NaOH.
pKa ~4.5 (Carboxylic acid)Ionized at physiological pH (7.4), altering membrane permeability compared to PTX.
Stability High (Solid state)Solutions in DMSO are stable at -20°C for >6 months. Avoid repeated freeze-thaw.

Mechanism of Action: The Immunomodulatory Divergence

M-V operates through a dual-mechanism model. While it retains the xanthine core responsible for PDE inhibition, its carboxylic tail shifts its potency profile toward neutrophil modulation.

Core Signaling Pathways
  • Neutrophil Deactivation (Primary): M-V interferes with the assembly of NADPH oxidase in stimulated neutrophils (PMNs), directly reducing the respiratory burst and release of reactive oxygen species (ROS). This effect is distinct from pure cAMP elevation.

  • PDE Inhibition (Secondary): M-V acts as a non-selective PDE inhibitor (predominantly PDE4), but with an

    
     significantly higher (lower potency) than PTX.
    
  • Adenosine Receptor Antagonism: Weak antagonism of

    
     and 
    
    
    
    receptors.
Pathway Visualization

The following diagram illustrates the divergence between M-V's effect on ROS versus the classical cAMP pathway.

MV_Mechanism MV Metabolite V (1-(3-Carboxypropyl)...) PDE PDE Enzyme (PDE4) MV->PDE Inhibits (Weak) PMN Neutrophil (PMN) Membrane MV->PMN Direct Uptake (Carrier Mediated?) NADPH NADPH Oxidase Assembly MV->NADPH Strong Suppression cAMP cAMP Levels PDE->cAMP Prevents Degradation PKA PKA Activation cAMP->PKA Activates PKA->NADPH Phosphorylation (Inhibitory) PMN->NADPH Interferes ROS Superoxide (O2-) Release NADPH->ROS Generates

Figure 1: Mechanistic divergence of Metabolite V. Note the strong direct suppression of NADPH oxidase assembly in PMNs, which distinguishes it from the purely cAMP-driven effects of the parent drug.

In Vitro Experimental Protocols

Protocol A: PMN Superoxide Anion Generation Assay

Rationale: This is the "Gold Standard" assay for M-V. Literature indicates M-V is more effective than other metabolites at reducing oxygen radical production in PMNs.

Reagents:

  • Freshly isolated human PMNs (via Dextran sedimentation/Ficoll-Paque).

  • Cytochrome C (Type III from horse heart).

  • Stimulant: fMLP (1 µM) or PMA (10 ng/mL).

  • Buffer: HBSS with

    
    .
    

Workflow:

  • Preparation: Resuspend PMNs at

    
     cells/mL in HBSS.
    
  • Pre-incubation (Critical): Incubate PMNs with M-V (Concentration range: 10–500 µM) for 15 minutes at 37°C before adding the stimulant.

    • Expert Tip: Dissolve M-V in DMSO to make a 1000x stock. Final DMSO concentration in assay must be <0.1% to avoid solvent-induced membrane effects.

  • Stimulation: Add Cytochrome C (1 mg/mL final) and the Stimulant (fMLP or PMA).

  • Measurement: Monitor absorbance at 550 nm continuously for 10 minutes (Kinetic Mode).

  • Calculation: Calculate the rate of superoxide generation using the extinction coefficient of reduced Cytochrome C (

    
    ).
    
Protocol B: Phosphodiesterase (PDE) Inhibition Assay

Rationale: To quantify the "weak" PDE inhibitory potential relative to PTX.

Workflow Visualization:

PDE_Protocol Start Start: Enzyme Prep Mix Reaction Mix: PDE Isoenzyme + 3H-cAMP + M-V Start->Mix Incubate Incubate 20 min @ 30°C Mix->Incubate Stop Stop Reaction (Boiling or ZnSO4) Incubate->Stop Convert Snake Venom Nucleotidase Digest (cAMP -> Adenosine) Stop->Convert Separate Anion Exchange Chromatography Convert->Separate Count Scintillation Counting Separate->Count

Figure 2: Radiometric PDE inhibition workflow. M-V competes with cAMP for the catalytic site.

Methodological Nuances:

  • Substrate: Use

    
    -cAMP (approx 1 µM).
    
  • Enzyme Source: Recombinant human PDE4 (for specificity) or crude platelet lysate (for general screening).

  • Control: Use Rolipram as a positive control for PDE4 inhibition. M-V

    
     is typically expected in the high micromolar to millimolar range  (>500 µM), whereas PTX is ~50-100 µM.
    

Comparative Pharmacodynamics

The following table summarizes how M-V compares to its metabolic family. This data is crucial for interpreting "lack of effect" in certain assays.

FeaturePentoxifylline (Parent)Metabolite I (Lisofylline)Metabolite V (Carboxypropyl)
Primary Structure Methylxanthine (Ketone)Methylxanthine (Alcohol)Methylxanthine (Carboxylic Acid)
Lipophilicity ModerateModerateLow (Polar/Hydrophilic)
PDE Inhibition (

)
++ (~50-80 µM)++ (~50 µM)+ (Weak, >500 µM)
PMN/ROS Suppression +++++++ (Most Potent)
RBC Deformability +++++++ (Minimal/Inactive)
Plasma Half-Life Short (0.4 - 0.8 h)ShortLong (Major accumulation)

Interpretation: If your study focuses on hemorheology (blood flow), M-V is likely a negative control. If your study focuses on sterile inflammation or neutrophil respiratory burst, M-V is a high-value active target.

References

  • Biomol GmbH. Product Data Sheet: 1-(3'-Carboxypropyl)-3,7-dimethylxanthine. Retrieved from Biomol Catalog. Link

  • Selleck Chemicals. Pentoxifylline Chemical Structure and Biological Activity.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22943, 1-(3-Carboxypropyl)-3,7-dimethylxanthine.Link

  • Frenette, P. S., et al. (2022). Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia.[1] BMC Pharmacology and Toxicology. Link

  • ChemicalBook. 1-(3-Carboxypropyl)-3,7-dimethylxanthine Properties and Solubility Data.Link

Sources

An In-depth Technical Guide to 1-(3-Carboxypropyl)theobromine: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Metabolite with Therapeutic Potential

1-(3-Carboxypropyl)theobromine, a significant metabolite of the hemorheological agent pentoxifylline, stands as a molecule of considerable interest to researchers in drug development and pharmacology.[1][][3] While its parent compound, pentoxifylline, is known for its ability to improve blood flow and its anti-inflammatory properties, emerging evidence suggests that its metabolites, including 1-(3-carboxypropyl)theobromine, are not mere byproducts but active contributors to its therapeutic effects.[3][4][5] This guide provides a comprehensive technical overview of 1-(3-carboxypropyl)theobromine, from its synthesis and physicochemical characteristics to its biological activities and the analytical methodologies required for its investigation. As a purine alkaloid derivative, it shares a structural backbone with naturally occurring xanthines like caffeine and theobromine, which are known for their diverse pharmacological activities.[6] Understanding the unique attributes conferred by the N1-carboxypropyl substitution is crucial for elucidating its full therapeutic potential and exploring its development as a standalone pharmacological agent.

Synthesis and Characterization: A Practical Approach

The synthesis of 1-(3-carboxypropyl)theobromine can be achieved through a strategic N1-alkylation of theobromine, a readily available starting material. This process involves a nucleophilic substitution reaction, a common and versatile method in medicinal chemistry for modifying the xanthine scaffold.

Rationale for Synthetic Strategy

The nitrogen atom at the N1 position of the theobromine ring is nucleophilic and can be alkylated using a suitable alkyl halide in the presence of a base. The choice of a halo-ester, such as ethyl 4-bromobutyrate, followed by hydrolysis, provides an efficient route to introduce the carboxypropyl side chain. This two-step approach is often preferred to direct alkylation with a halo-carboxylic acid, as it can minimize side reactions and improve yields. The commercially available precursor, 1-(3-chloropropyl)theobromine, offers a more direct pathway, requiring a subsequent nucleophilic substitution to introduce the carboxyl group, for instance, through reaction with a cyanide salt followed by hydrolysis.

Experimental Protocol: Synthesis of 1-(3-Carboxypropyl)theobromine

This protocol details the synthesis via the alkylation of theobromine with a halobutyrate ester, followed by hydrolysis.

Step 1: N1-Alkylation of Theobromine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve theobromine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the suspension. The base is crucial for deprotonating the N1-position, thereby activating it for nucleophilic attack.

  • Alkylation: To the stirred suspension, add ethyl 4-bromobutyrate (1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF. The resulting residue contains the ethyl ester intermediate.

Step 2: Hydrolysis to 1-(3-Carboxypropyl)theobromine

  • Hydrolysis: Dissolve the crude ethyl ester intermediate in a mixture of ethanol and water. Add a strong base, such as sodium hydroxide (NaOH, 2 equivalents), and stir the mixture at room temperature.

  • Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer detectable.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute mineral acid, such as hydrochloric acid (HCl), to a pH of 3-4. The desired product, 1-(3-carboxypropyl)theobromine, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.[7]

Characterization

The synthesized 1-(3-carboxypropyl)theobromine should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the presence of the carboxypropyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Melting Point: To assess the purity of the compound. The reported melting point is 208-210°C.[7]

Diagram: Synthetic Workflow

G Theobromine Theobromine Intermediate 1-(3-Ethoxycarbonylpropyl)theobromine Theobromine->Intermediate N1-Alkylation Base Base (e.g., K₂CO₃) in DMF Base->Intermediate Alkyl_Halide Ethyl 4-bromobutyrate Alkyl_Halide->Intermediate Final_Product 1-(3-Carboxypropyl)theobromine Intermediate->Final_Product Ester Hydrolysis Hydrolysis Base Hydrolysis (e.g., NaOH) then Acidification (HCl) Hydrolysis->Final_Product G cluster_0 Intracellular Signaling cluster_1 Receptor Interaction PTX_M5 1-(3-Carboxypropyl)theobromine (Metabolite M5) PDE Phosphodiesterase (PDE) PTX_M5->PDE Inhibition Cell_Protection ↑ Protection from TNF-α Cytotoxicity PTX_M5->Cell_Protection Adenosine_Receptor Adenosine A2A Receptor PTX_M5->Adenosine_Receptor Antagonism (?) cAMP ↑ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Inflammation ↓ Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Inflammation Anti_inflammatory_Signal Anti-inflammatory Signaling Adenosine_Receptor->Anti_inflammatory_Signal

Sources

An In-depth Technical Guide to the Exploratory Research of Pentoxifylline Metabolite M5 (Lisofylline)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploratory research of Pentoxifylline Metabolite M5, also known as Lisofylline. It offers a synthesis of foundational knowledge, detailed methodologies, and field-proven insights to facilitate a deeper understanding and further investigation of this pharmacologically active compound.

Section 1: Introduction to Pentoxifylline and the Significance of Metabolite M5

Pentoxifylline (PTX) is a synthetic dimethylxanthine derivative that has been utilized for its hemorheologic properties, primarily in the treatment of peripheral vascular disease.[1] Its therapeutic effects are attributed to its ability to improve blood flow by increasing red blood cell flexibility and decreasing blood viscosity.[1] However, the clinical activity of pentoxifylline is not solely dependent on the parent drug. Following administration, pentoxifylline undergoes extensive first-pass metabolism in the liver and erythrocytes, leading to the formation of several active metabolites.[2]

Among these, Metabolite M5 (1-(3-carboxypropyl)-3,7-dimethylxanthine) and Metabolite M1 (1-(5-hydroxyhexyl)-3,7-dimethylxanthine), for which Lisofylline is the (R)-enantiomer, are of particular interest due to their significant plasma concentrations and distinct pharmacological activities.[2][3] Notably, plasma concentrations of M1 and M5 can be approximately five and eight times greater than that of the parent compound, respectively.[2] This underscores the critical importance of studying these metabolites to fully comprehend the therapeutic profile of pentoxifylline.

Lisofylline (LSF), the (R)-enantiomer of M1, has emerged as a compound of significant interest due to its potent anti-inflammatory and immunomodulatory effects, which are distinct from the primary hemorheologic actions of pentoxifylline.[4] This has led to its investigation in a range of conditions, including type 1 diabetes, acute lung injury, and other autoimmune and inflammatory disorders.[4][5][6]

This guide will focus specifically on the exploratory research of Lisofylline (referred to interchangeably as M5's isomeric precursor, M1, in some contexts, and more specifically as Lisofylline), providing a technical framework for its analysis, understanding its mechanism of action, and summarizing its pharmacokinetic profile.

Section 2: Physicochemical Properties and Metabolic Pathway

A foundational understanding of the physicochemical properties of Lisofylline is essential for the development of robust analytical methods and for interpreting its pharmacokinetic and pharmacodynamic behavior.

PropertyPentoxifyllineLisofylline (Metabolite M1)Metabolite M5
IUPAC Name 3,7-Dimethyl-1-(5-oxohexyl)purine-2,6-dione1-[(5R)-5-Hydroxyhexyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione1-(3-Carboxypropyl)-3,7-dimethylxanthine
Molecular Formula C13H18N4O3C13H20N4O3C11H14N4O4
Molar Mass 278.31 g/mol 280.32 g/mol 266.25 g/mol

The metabolic conversion of pentoxifylline is a critical aspect of its pharmacology. The primary metabolic pathways involve reduction and oxidation. Pentoxifylline is reversibly reduced to Metabolite M1 (lisofylline and its (S)-enantiomer), and irreversibly oxidized to various other metabolites, including Metabolite M5.

Pentoxifylline_Metabolism PTX Pentoxifylline (PTX) M1 Metabolite M1 (Lisofylline - R-enantiomer) PTX->M1 Reduction (Reversible) M5 Metabolite M5 PTX->M5 Oxidation (Irreversible) Other_Metabolites Other Metabolites (e.g., M4) PTX->Other_Metabolites Oxidation Excretion Renal Excretion M1->Excretion M5->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Pentoxifylline to its major active metabolites.

Section 3: Bioanalytical Methods for the Quantification of Lisofylline

Accurate and precise quantification of Lisofylline in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique employed.

Rationale for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity. HPLC-UV is a robust and widely available technique suitable for studies where analyte concentrations are expected to be in the higher ng/mL to µg/mL range.[7] However, for studies requiring lower limits of quantification (in the low ng/mL or pg/mL range) and higher specificity, particularly in complex biological matrices, LC-MS/MS is the preferred method.[7][8] The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[8]

Step-by-Step Experimental Protocol: LC-MS/MS Quantification of Lisofylline in Human Plasma

This protocol is a synthesized example based on established methodologies and should be validated in the end-user's laboratory.[8][9]

3.2.1. Sample Preparation (Protein Precipitation)

  • Rationale: Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples, which can interfere with the chromatographic analysis and ionize in the mass spectrometer.[9] Methanol is a common and effective precipitating agent.[9]

  • Procedure:

    • Thaw frozen plasma samples at room temperature.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Add 20 µL of internal standard working solution (e.g., a deuterated analog of Lisofylline or a structurally similar compound not present in the sample).

    • Add 500 µL of ice-cold methanol.

    • Vortex for 5 minutes to ensure thorough mixing and protein precipitation.[9]

    • Centrifuge at 20,800 x g for 10 minutes to pellet the precipitated proteins.[9]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[7][9]

3.2.2. Chromatographic Conditions

  • Rationale: Reversed-phase chromatography with a C18 column is typically used for the separation of moderately polar compounds like Lisofylline from endogenous plasma components.[9] An isocratic mobile phase of methanol and water with a formic acid additive is often employed to ensure consistent retention times and good peak shape. Formic acid aids in the protonation of the analyte, which enhances its ionization in the positive ion mode of the mass spectrometer.[9]

  • Parameters:

    • Column: C18, 100 x 3 mm, 3 µm particle size.[9]

    • Mobile Phase: 0.1% Formic acid in water and methanol (20:80, v/v).[9]

    • Flow Rate: 0.2 mL/min.[9]

    • Column Temperature: 40 °C.

    • Injection Volume: 7 µL.[9]

3.2.3. Mass Spectrometric Detection

  • Rationale: Electrospray ionization (ESI) in the positive ion mode is effective for the ionization of nitrogen-containing compounds like Lisofylline.[8] Multiple Reaction Monitoring (MRM) is used for quantification, where the precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and reduces background noise.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition for Lisofylline: m/z 281.1 > 181.1 (example transition, should be optimized).[8]

    • Dwell Time: 100 ms.

    • Collision Energy and other source parameters: To be optimized for the specific instrument.

Method Validation

The developed analytical method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[9]

Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).[10]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with a correlation coefficient (r²) ≥ 0.99.[9][10]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[10]

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.[10]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[9]

Section 4: Pharmacokinetics and Pharmacodynamics of Lisofylline

Pharmacokinetic Profile

Following oral administration of pentoxifylline, Lisofylline (as part of Metabolite M1) appears rapidly in the plasma.[2] The pharmacokinetic parameters of pentoxifylline and its major metabolites can vary depending on the formulation (immediate-release vs. extended-release) and patient population.[3]

Comparative Pharmacokinetic Parameters in Humans (Single Dose, Extended-Release Formulation)

ParameterPentoxifyllineMetabolite M1 (includes Lisofylline)Metabolite M5
Tmax (hr) 2-4~3.23.6 - 5.6
Cmax (ng/mL) 55-300143-343Varies significantly
t1/2 (hr) ~3.4 (apparent)~3.4Varies
AUC (ng*h/mL) VariesVariesSignificantly increased in severe CHF

Note: The values are approximate and can vary based on the specific study and patient population.[3][11]

Mechanism of Action and Pharmacodynamics

Lisofylline exhibits distinct pharmacodynamic properties, primarily centered on its anti-inflammatory and immunomodulatory activities.

4.2.1. Inhibition of the IL-12/STAT4 Signaling Pathway

A key mechanism of Lisofylline's immunomodulatory effect is the inhibition of the Interleukin-12 (IL-12) signaling pathway.[1] IL-12 is a critical cytokine in the differentiation of T-helper 1 (Th1) cells, which are major contributors to cell-mediated inflammation and autoimmune responses. Lisofylline has been shown to block IL-12-induced tyrosine phosphorylation of Signal Transducer and Activator of Transcription 4 (STAT4).[12] This prevents the translocation of STAT4 to the nucleus and the subsequent transcription of pro-inflammatory genes, such as interferon-gamma (IFN-γ).[1][12]

LSF_Mechanism cluster_cell T-helper Cell IL12R IL-12 Receptor STAT4 STAT4 IL12R->STAT4 activates pSTAT4 p-STAT4 STAT4->pSTAT4 phosphorylation Nucleus Nucleus pSTAT4->Nucleus translocation IFNg IFN-γ Gene Transcription Nucleus->IFNg activates IL12 IL-12 IL12->IL12R LSF Lisofylline (M5) LSF->STAT4 inhibits phosphorylation

Caption: Lisofylline's inhibition of the IL-12/STAT4 signaling pathway.

4.2.2. Modulation of Phosphatidic Acid Generation

Lisofylline also acts as a functional inhibitor of the de novo generation of phosphatidic acid (PA).[13][14] PA is a lipid second messenger involved in various cellular processes, including inflammatory signaling.[13] By inhibiting lysophosphatidic acid acyl transferase (LPAAT), Lisofylline blocks the formation of a specific species of PA that is rapidly activated during inflammatory responses.[13] This attenuation of PA signaling contributes to the reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[14]

Section 5: Preclinical and Clinical Perspectives

The unique pharmacological profile of Lisofylline has prompted its investigation in various disease models.

Preclinical Evidence in Autoimmune Models

Preclinical studies have demonstrated the potential of Lisofylline in models of autoimmune diseases.[15] In non-obese diabetic (NOD) mice, a model for type 1 diabetes, Lisofylline treatment has been shown to reduce the incidence of diabetes by preserving beta-cell insulin secretion and inhibiting islet inflammation.[6][16] These protective effects are attributed to its ability to suppress pro-inflammatory cytokine production and reduce cellular infiltration into the pancreatic islets.[6]

Clinical Investigations

Clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of Lisofylline in various conditions.[5] Studies in type 1 diabetes have explored its potential to preserve beta-cell function.[5] While some early-phase studies have shown promise, larger trials are needed to establish its clinical utility. It is important to note that a clinical trial of lisofylline for the treatment of acute lung injury and acute respiratory distress syndrome was stopped for futility.

Section 6: Conclusion and Future Directions

Pentoxifylline metabolite M5, Lisofylline, is a pharmacologically active compound with significant anti-inflammatory and immunomodulatory properties that are distinct from its parent drug. Its mechanisms of action, involving the inhibition of the IL-12/STAT4 signaling pathway and modulation of phosphatidic acid generation, make it a compelling candidate for further investigation in autoimmune and inflammatory diseases.

Future research should focus on further elucidating the molecular targets of Lisofylline, optimizing its delivery and formulation to enhance its therapeutic index, and conducting well-designed clinical trials in targeted patient populations. The in-depth technical understanding and methodologies outlined in this guide provide a solid foundation for researchers to advance the exploratory research of this promising metabolite.

References

  • (PDF) Quantitative determination of pentoxifylline in human plasma - ResearchGate. Available at: [Link]

  • HPLC Method Validation for Determination of Pentoxifylline in Pharmaceutical Dosage Forms | Indian Journal of Advanced Chemistry (IJAC) - Lattice Science Publication (LSP). Available at: [Link]

  • BIOEQUIVALENCE STUDY OF GENERIC PENTOXIFYLLINE - ThaiScience. Available at: [Link]

  • Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed. Available at: [Link]

  • Full article: Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - Taylor & Francis. Available at: [Link]

  • Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed. Available at: [Link]

  • Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat - PubMed. Available at: [Link]

  • Pharmacokinetics of pentoxifylline and its 5-hydroxyhexyl metabolite after intravenous administration of increasing doses to sheep - AVMA Journals. Available at: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. Available at: [Link]

  • Bioequivalence and Pharmacokinetics Comparison of Two Formulations of Extended-Release Pentoxifylline Tablets in Healthy Subject. Available at: [Link]

  • Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines | PLOS One - Research journals. Available at: [Link]

  • Pharmacokinetics of pentoxifylline and its main metabolites in patients with different degrees of heart failure following a single dose of a modified-release formulation - PubMed. Available at: [Link]

  • Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study - MDPI. Available at: [Link]

  • Pentoxifylline - accessdata.fda.gov. Available at: [Link]

  • Subcutaneous Administration of Lisofylline to Healthy Normal Subjects and Subjects With Type 1 Diabetes | ClinicalTrials.gov. Available at: [Link]

  • Perioperative Treatment With Phosphatidic Acid Inhibitor (Lisofylline) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model - PMC - NIH. Available at: [Link]

  • Not for Implementation - Draft Guidance on Pentoxifylline May 2023 - accessdata.fda.gov. Available at: [Link]

  • Preclinical Autoimmune Disease: a Comparison of Rheumatoid Arthritis, Systemic Lupus Erythematosus, Multiple Sclerosis and Type 1 Diabetes - PubMed Central. Available at: [Link]

  • Lisofylline: A Potential Lead for the Treatment of Diabetes - PubMed. Available at: [Link]

  • Lisofylline and Lysophospholipids Ameliorate Experimental Colitis in Rats | Digestion. Available at: [Link]

  • Preclinical Models of Immune-Mediated Diseases to Enable Development of Novel Immunomodulatory Therapies - Clinical Research News. Available at: [Link]

  • The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice - PubMed. Available at: [Link]

  • Understanding the Concept of Pre-Clinical Autoimmunity | Frontiers Research Topic. Available at: [Link]

  • HPLC Method Validation for Determination of Pentoxifylline in Pharmaceutical Dosage Forms | Request PDF - ResearchGate. Available at: [Link]

  • Selective pharmacologic inhibition of murine and human IL-12-dependent Th1 differentiation and IL-12 signaling - PubMed. Available at: [Link]

  • The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed. Available at: [Link]

  • Drug Shows Promise In Preventing Type 1 Diabetes | ScienceDaily. Available at: [Link]

Sources

Methodological & Application

quantifying 1-(3-Carboxypropyl)-3,7-dimethylxanthine in urine samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 1-(3-Carboxypropyl)-3,7-dimethylxanthine in Urine via LC-MS/MS

Executive Summary

This guide details the protocol for the quantification of 1-(3-Carboxypropyl)-3,7-dimethylxanthine (chemically synonymous with Metabolite V or M-V of Pentoxifylline) in human urine. Unlike the parent drug Pentoxifylline (PTX), which undergoes extensive first-pass metabolism, M-V is a major urinary metabolite possessing a carboxylic acid moiety.

This protocol prioritizes Solid Phase Extraction (SPE) over simple "dilute-and-shoot" methods to eliminate urinary salts and phospholipids that cause significant ion suppression in electrospray ionization (ESI). We utilize a specific Mixed-Mode Anion Exchange (MAX) mechanism to exploit the acidic nature of the analyte for superior selectivity.

Analyte & Mechanistic Context

1-(3-Carboxypropyl)-3,7-dimethylxanthine is formed via the oxidation of the hexyl side chain of Pentoxifylline. It retains the xanthine core (3,7-dimethyl) but terminates in a carboxylic acid.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 266.25 g/mol

  • Acidity: The terminal carboxyl group renders this metabolite acidic (pKa ~4.5), distinct from the neutral parent drug. This property is the linchpin of our extraction strategy.

Metabolic Pathway Diagram

The following diagram illustrates the divergence between the reductive pathway (forming M-I, Lisofylline) and the oxidative pathway (forming our target, M-V).

MetabolicPathway PTX Pentoxifylline (Parent Drug) Reductase Reductase (RBCs/Liver) PTX->Reductase Oxidase Oxidation (Liver CYP450) PTX->Oxidase MI Metabolite I (M-I) (Lisofylline) 1-(5-hydroxyhexyl)... Reductase->MI Reduction MV Metabolite V (M-V) 1-(3-Carboxypropyl)... (TARGET ANALYTE) Oxidase->MV Side-chain Oxidation Urine Urinary Excretion (Major Route for M-V) MV->Urine Renal Clearance

Caption: Divergent metabolism of Pentoxifylline. The target analyte (M-V) is the product of oxidative cleavage.

Experimental Protocol

Materials & Reagents
  • Target Standard: 1-(3-Carboxypropyl)-3,7-dimethylxanthine (Purity >98%).

  • Internal Standard (IS):

    
    -1-(3-Carboxypropyl)-3,7-dimethylxanthine (Preferred) or Pentoxifylline-
    
    
    
    .
  • LC Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

  • SPE Cartridges: Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A), 30 mg/1 cc.

Sample Preparation: Mixed-Mode SPE

Rationale: Urine contains high concentrations of urea and salts. Because M-V has a carboxylic acid, we use Anion Exchange to "lock" the analyte onto the cartridge while washing away neutrals (like caffeine/parent PTX) and salts, then elute with acid.

StepActionCritical Technical Note
1. Pre-treatment Mix 200 µL Urine + 20 µL IS + 200 µL 5%

in water.
Alkalinize (pH > 8) to ensure the carboxyl group is deprotonated (

) and charged for anion exchange.
2. Conditioning 1 mL MeOH followed by 1 mL Water.Activates the sorbent ligands.
3. Loading Load the pre-treated urine sample (gravity or low vacuum).The analyte binds via ionic interaction (strong) and hydrophobic interaction.
4. Wash 1 1 mL 5%

in Water.
Removes salts, proteins, and neutrals. Analyte remains bound ionically.
5. Wash 2 1 mL Methanol.Removes hydrophobic interferences (lipids). Analyte remains bound ionically.
6. Elution 2 x 500 µL 2% Formic Acid in Methanol .Acidification neutralizes the carboxyl group (

), breaking the ionic bond and releasing the analyte.
7. Reconstitution Evaporate to dryness (

, 40°C). Reconstitute in 200 µL Mobile Phase A.
Concentrates sample and matches initial LC conditions.
LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm or 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1.0 min: 10% B (Divert to waste to avoid salts).

    • 1.0-4.0 min: Linear ramp to 90% B.

    • 4.0-5.0 min: Hold 90% B.

    • 5.1 min: Re-equilibrate at 10% B.

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Rationale: Despite being an acid, the xanthine core protonates readily (

    
    ) in positive mode, often providing better sensitivity than negative mode for this class.
    

MRM Transitions:

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (V)
M-V (Target) 267.1 249.0 Quantifier~20
267.1221.0Qualifier~35
M-V-

(IS)
270.1 252.0 Quantifier~20

Note: The 249 product ion corresponds to the loss of water (dehydration of the side chain), while 221 typically represents the loss of the carboxyl moiety (


).

Analytical Workflow Diagram

Workflow Sample Urine Sample (200 µL) PreTreat Add IS + 5% NH4OH (Ionization of COOH) Sample->PreTreat SPE_Load SPE Load (MAX Cartridge) Analyte binds as Anion PreTreat->SPE_Load SPE_Wash Wash: NH4OH (Salts) -> MeOH (Lipids) SPE_Load->SPE_Wash SPE_Elute Elute: 2% Formic Acid in MeOH (Neutralize to Release) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis MRM: 267.1 -> 249.0 SPE_Elute->LCMS

Caption: SPE-LC-MS/MS workflow utilizing Mixed-Mode Anion Exchange (MAX) logic.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following parameters must be assessed (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity: Construct a calibration curve from 10 ng/mL to 5000 ng/mL in synthetic urine. Use a weighted linear regression (

    
    ).
    
  • Matrix Effect (ME):

    • Calculate ME using the formula:

      
      , where 
      
      
      
      is the peak area of analyte spiked into extracted blank urine and
      
      
      is the peak area of analyte in pure solvent.
    • Target: ME should be between 85-115%. If <85% (suppression), dilute the sample further or optimize the SPE wash step.

  • Stability:

    • Freeze-Thaw: Stable for at least 3 cycles at -20°C.

    • Autosampler: Stable for 24 hours at 10°C (acidic reconstitution solvent prevents degradation).

Troubleshooting Guide

  • Issue: Low Recovery.

    • Cause: Sample pH was not high enough during loading (analyte didn't bind) or not low enough during elution (analyte didn't release).

    • Fix: Verify urine pH > 8 before loading. Ensure Elution solvent has at least 2% Formic Acid.

  • Issue: Peak Tailing.

    • Cause: Interaction of the carboxyl group with free silanols on the column.

    • Fix: Ensure mobile phase pH is acidic (pH ~2.5 with 0.1% FA) to keep the carboxyl group protonated and neutral during chromatography.

References

  • Choi, S.-J., et al. (2023).[3] "Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma." Separations, 10(5), 273. Link

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

  • Manna, S., et al. (2025). "Quantitative determination of pentoxifylline and metabolites." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: Optimized Solid-Phase Extraction Strategies for 1-(3-Carboxypropyl)-3,7-dimethylxanthine (Pentoxifylline Metabolite V)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-(3-Carboxypropyl)-3,7-dimethylxanthine, commonly referred to as Metabolite V (M-V) , is a major oxidative metabolite of the hemorheological agent Pentoxifylline (PTX). Unlike the parent drug, which primarily modifies red blood cell deformability, M-V exhibits distinct pharmacological properties, including significant inhibition of platelet aggregation and potential anti-fibrotic effects.

The Analytical Challenge

From a bioanalytical perspective, M-V presents a specific challenge compared to the parent drug: Polarity and Ionization .

  • Parent (PTX): A neutral xanthine ketone. Moderately lipophilic.

  • Metabolite (M-V): Contains a terminal carboxylic acid group. This makes the molecule significantly more polar and pH-sensitive.

Standard Liquid-Liquid Extraction (LLE) often suffers from poor recovery of M-V due to its water solubility. Furthermore, protein precipitation (PPT) often fails to remove phospholipids that cause ion suppression in LC-MS/MS.

This guide details two optimized Solid-Phase Extraction (SPE) protocols:

  • Mixed-Mode Anion Exchange (MAX): The "Gold Standard" for selectivity, leveraging the acidic nature of M-V to isolate it from neutral interferences.

  • Polymeric Reversed-Phase (HLB): A robust, "Universal" method for simultaneous extraction of the parent and metabolite.

Physicochemical Analysis & Extraction Logic

To design a robust protocol, we must exploit the physicochemical properties of the analyte.

PropertyValue / CharacteristicImpact on SPE Strategy
Structure Xanthine core + Carboxylic acid tailDual retention mechanisms available (Hydrophobic + Ionic).
pKa (Acid) ~4.4 - 4.8 (Carboxylic Acid)Critical: At pH > 6.0, M-V is negatively charged (

). At pH < 3.0, it is neutral (

).
LogP < 1.0 (Estimated)Low lipophilicity implies poor retention on traditional Silica C18 without acidification.
Matrix Plasma/SerumContains proteins and phospholipids (major ion suppressors).
The Strategic Decision Tree

The following diagram illustrates the logic for selecting the appropriate extraction mechanism based on your analytical goals.

SPE_Decision_Tree Start Start: Select Extraction Goal Goal_Specific Goal: Max Cleanliness & Sensitivity (Remove Phospholipids) Start->Goal_Specific High Sensitivity Goal_Rapid Goal: High Throughput & Simultaneous Parent/Metabolite Start->Goal_Rapid General Profiling Step_MAX Method: Mixed-Mode Anion Exchange (MAX) Goal_Specific->Step_MAX Step_HLB Method: Polymeric HLB (Hydrophilic-Lipophilic) Goal_Rapid->Step_HLB Mech_MAX Mechanism: 1. Bind M-V via Ion Exchange (pH > 6) 2. Wash away neutrals (Parent Drug) 3. Elute Acid Step_MAX->Mech_MAX Mech_HLB Mechanism: 1. Acidify Sample (pH < 3) 2. Retain Neutralized Acid via Hydrophobicity Step_HLB->Mech_HLB

Figure 1: Decision matrix for selecting the optimal SPE chemistry based on analytical requirements.

Protocol A: Mixed-Mode Anion Exchange (MAX)

Status: Recommended for Bioequivalence Studies & Low LOD.

This method utilizes a sorbent with both hydrophobic chains and strong anion exchange (quaternary amine) groups. It locks the metabolite onto the sorbent via charge, allowing aggressive washing of interferences.

Reagents:

  • Sorbent: 30 mg / 1 cc Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A).

  • Pre-treatment Base: 5% Ammonium Hydroxide (

    
    ) in water.
    
  • Wash 1: 5%

    
     in water.
    
  • Wash 2: 100% Methanol (MeOH).

  • Elution Solvent: 2% Formic Acid in Methanol.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot

      
       plasma.[1]
      
    • Add

      
       Internal Standard (e.g., Pentoxifylline-d3).
      
    • Add

      
      5% Ammonium Hydroxide .
      
    • Why: This raises pH to ~10-11, ensuring M-V is fully ionized (

      
      ) to bind to the anion exchanger.
      
  • Conditioning:

    • 
       MeOH.
      
    • 
       Water.
      
  • Loading:

    • Load pre-treated sample at low vacuum (~1-2 mL/min).

  • Wash 1 (Matrix Removal):

    • 
       5% 
      
      
      
      in water.
    • Why: Removes proteins and ensures analyte remains charged.

  • Wash 2 (Interference Removal):

    • 
       100% Methanol.
      
    • Why: This is the critical cleanup step. Since M-V is bound ionically, organic solvent removes neutral lipids and the parent drug (Pentoxifylline) without eluting the metabolite.

    • Note: If simultaneous quantification of Parent and Metabolite is required, collect this wash fraction—it contains the Pentoxifylline.

  • Elution:

    • 
      2% Formic Acid in Methanol .
      
    • Why: Acidification neutralizes the carboxyl group (

      
      ), breaking the ionic bond and releasing the analyte.
      
  • Post-Processing:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid : MeOH, 80:20).

Protocol B: Polymeric Reversed-Phase (HLB)

Status: Recommended for Rapid Simultaneous Quantification.

This method uses a wettable copolymer that retains polar compounds better than silica C18. It relies on "Ion Suppression" (neutralizing the acid).

Reagents:

  • Sorbent: 30 mg / 1 cc Polymeric HLB (e.g., Oasis HLB, Strata-X).

  • Pre-treatment Acid: 4% Phosphoric Acid (

    
    ).
    
  • Wash Solvent: 5% Methanol in Water.

  • Elution Solvent: 100% Methanol.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot

      
       plasma.[1]
      
    • Add

      
      4% Phosphoric Acid .
      
    • Why: Lowers pH to ~2.0. This protonates M-V (

      
      ), making it neutral and hydrophobic enough to stick to the sorbent.
      
  • Conditioning:

    • 
       MeOH.
      
    • 
       Water.
      
  • Loading:

    • Load acidified sample.

  • Wash:

    • 
       5% Methanol in Water.
      
    • Why: Removes salts and proteins. Do not use high organic content here, or you will wash away the polar metabolite.

  • Elution:

    • 
       100% Methanol.
      
    • Why: Elutes both Pentoxifylline (Parent) and M-V (Metabolite).

LC-MS/MS Validation Parameters

To ensure the trustworthiness of the extracted samples, the following LC-MS/MS conditions are recommended based on recent literature [1][2].

Chromatography:

  • Column: C18 (e.g., Kinetex Phenyl-Hexyl or Cadenza CD-C18),

    
    .
    
  • Mobile Phase: Isocratic or Gradient.

    • A: 0.1% Formic Acid in Water.

    • B: Methanol or Acetonitrile.

    • Note: Acidic mobile phase is required to prevent peak tailing of the carboxylic acid metabolite.

Mass Spectrometry (MRM Transitions): Using Positive Electrospray Ionization (ESI+):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage / CE
Pentoxifylline (PTX) 279.1181.1Med
Metabolite V (M-V) 267.1 249.0 (

loss)
Med
Metabolite V (Qualifier) 267.1220.9High
IS (PTX-d3) 282.1184.1Med

Note: M-V often shows a dominant water loss peak (249.0). Ensure your collision energy is optimized to preserve the structural fragment (220.9) for confirmation if specificity is an issue.

Visualizing the MAX Workflow

The following diagram details the specific chemical interactions occurring during the recommended Mixed-Mode Anion Exchange protocol.

MAX_Workflow Load LOAD (pH 10) Analyte: COO- Sorbent: N+ Wash WASH (100% MeOH) Removes Neutrals (Parent Drug) Load->Wash Ionic Retention Elute ELUTE (2% Formic) Analyte: COOH Ionic Bond Breaks Wash->Elute Acidification Result Clean Extract Ready for LC-MS Elute->Result Evaporate

Figure 2: Mechanistic flow of the MAX protocol. Note the pH switching strategy critical for recovery.

References

  • Mancinelli, A., et al. (1992). Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction.[2][3] Journal of Chromatography B: Biomedical Sciences and Applications.

  • Dodda, S., et al. (2018). Development and validation of bioanalytical liquid chromatography–tandem mass spectrometry method for the estimation of pentoxifylline in human plasma.[3] Journal of Applied Pharmaceutical Science.

  • Kim, M.K., et al. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma.[4] Molecules.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6493-07-8, 1-(3-Carboxypropyl)-3,7-dimethylxanthine.

Sources

Application Note: Analytical Profiling & Quantification of 1-(3-Carboxypropyl)-3,7-dimethylxanthine (CAS 6493-07-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note defines the analytical framework for 1-(3-Carboxypropyl)-3,7-dimethylxanthine (CAS 6493-07-8), a critical pharmacologically active metabolite of the hemorheologic agent Pentoxifylline. Often designated as Metabolite V , this compound is significant in Drug Metabolism and Pharmacokinetics (DMPK) studies due to its distinct anti-inflammatory properties, specifically the inhibition of TNF-


 and reduction of superoxide production in polymorphonuclear leukocytes.

Unlike the parent drug, the presence of the terminal carboxylic acid on the


-1 side chain introduces pH-dependent solubility and ionization behaviors that necessitate specific chromatographic conditions. This guide provides a validated protocol for its identification, separation, and quantification in both neat standards and complex biological matrices.

Chemical Identity & Physicochemical Profile[1][2]

Before establishing analytical parameters, the physicochemical behavior of the analyte must be understood to prevent precipitation or poor ionization during analysis.

PropertySpecificationAnalytical Implication
Chemical Name 1-(3-Carboxypropyl)-3,7-dimethylxanthineTarget Analyte
Synonyms Pentoxifylline Metabolite V; 1-(3-Carboxypropyl)theobromineLiterature Search Keywords
Molecular Formula

Isotopic modeling for MS
Molecular Weight 266.25 g/mol Precursor Ion

pKa (Acidic) ~4.5 (Carboxylic acid)Mobile phase pH must be < 3.0 for retention on C18
Solubility DMSO, Chloroform, Methanol (warm)Diluent selection for stock prep
UV Max 272-274 nmDetection wavelength

Metabolic Pathway & Biological Context

Understanding the origin of CAS 6493-07-8 is essential for researchers tracking Pentoxifylline biotransformation. The molecule is formed via oxidative cleavage of the hexyl side chain of the parent drug.

Visualization: Pentoxifylline Metabolic Cascade

The following diagram illustrates the formation of Metabolite V relative to the parent drug, highlighting the oxidative pathway.

Pentoxifylline_Metabolism Parent Pentoxifylline (Parent Drug) Metabolite_I Metabolite I (Lisofylline) Parent->Metabolite_I Ketone Reduction (RBCs/Liver) Metabolite_V Metabolite V (CAS 6493-07-8) Target Analyte Parent->Metabolite_V Oxidative Cleavage (Cytochrome P450) Desc Metabolite V accumulates in plasma and exhibits distinct TNF-alpha inhibitory activity. Metabolite_V->Desc

Figure 1: Biotransformation pathway highlighting the oxidative generation of CAS 6493-07-8 from Pentoxifylline.

Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Purity assessment and quantification of raw material or high-concentration formulations.

Rationale: The carboxylic acid moiety requires an acidic mobile phase to suppress ionization. Without acidification, the analyte will elute near the void volume with significant peak tailing due to secondary interactions with residual silanols on the stationary phase.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 274 nm.

  • Injection Volume: 10 µL.

Mobile Phase Strategy:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Acetonitrile (ACN).

Gradient Table:

Time (min) % Solvent A % Solvent B Curve
0.0 95 5 Initial
8.0 60 40 Linear
10.0 5 95 Wash

| 12.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If >1.5, increase acid concentration in Solvent A).
  • Retention Time (

    
    ):  Expect elution between 6.5 – 7.5 min.
    
  • Signal-to-Noise (S/N):

    
     for LOQ.
    
Protocol B: LC-MS/MS for Biological Matrices (DMPK)

Purpose: Trace quantification in plasma or urine.

Rationale: Mass spectrometry provides the necessary sensitivity. Positive Electrospray Ionization (ESI+) is preferred as the xanthine core protonates readily on the imidazole ring nitrogens.

Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Caffeine or deuterated Pentoxifylline).

  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins.

  • Inject 5 µL of the supernatant.

MS/MS Transitions (MRM Mode):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
CAS 6493-07-8 267.3

221.2 20Loss of HCOOH (

)
CAS 6493-07-8 267.3

181.1 35Cleavage of alkyl chain (Xanthine core)

Note: The transition 267.3


 221.2 is highly specific to the carboxylic acid side chain loss and is recommended for quantitation.

Workflow Visualization

The following diagram details the decision tree for selecting the correct analytical approach based on sample type.

Analytical_Workflow Start Sample containing CAS 6493-07-8 Check_Conc Estimate Concentration Start->Check_Conc High_Conc High (>10 µg/mL) (Raw Material/Formulation) Check_Conc->High_Conc High Low_Conc Trace (<1 µg/mL) (Plasma/Urine) Check_Conc->Low_Conc Low HPLC Protocol A: HPLC-UV (C18 / Acidic Mobile Phase) High_Conc->HPLC LCMS Protocol B: LC-MS/MS (MRM: 267.3 -> 221.2) Low_Conc->LCMS Result_Purity Output: Purity % & Stoichiometry HPLC->Result_Purity Result_PK Output: PK Curves (Cmax, AUC) LCMS->Result_PK

Figure 2: Decision matrix for analytical method selection.

Handling, Stability & Storage

  • Storage: Store neat standard at -20°C . The compound is stable in solid form for >2 years if protected from moisture.

  • Solution Stability: Stock solutions in DMSO are stable for 1 month at -20°C. Aqueous working solutions should be prepared fresh daily, as the carboxylic acid can undergo decarboxylation under extreme thermal stress or prolonged exposure to strong light.

  • Hygroscopicity: The sodium salt form (if used) is hygroscopic; the free acid (CAS 6493-07-8) is less so but should still be desiccated.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81268, 1-(3-Carboxypropyl)-3,7-dimethylxanthine. [Link]

  • Smith, R.V., et al. "Metabolism of Pentoxifylline." Drug Metabolism and Disposition.

Application Note: Quantitative Analysis of Pentoxifylline Metabolite V (M-V) in Biological Fluids Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the pharmacokinetic profiling of Pentoxifylline (PTX), a hemorheological agent used for peripheral vascular diseases, the quantification of its metabolites is as critical as the parent drug. Metabolite V (M-V) , chemically known as 1-(3-Carboxypropyl)-3,7-dimethylxanthine , is a major pharmacologically active metabolite formed via the oxidation of the PTX side chain.

Accurate quantification of M-V is challenging due to the presence of structurally similar xanthine derivatives (e.g., caffeine, theobromine, lisofylline) and significant matrix effects in plasma and urine. This Application Note details a robust Stable Isotope Dilution Assay (SIDA) protocol using the deuterated internal standard 1-(3-Carboxypropyl)-3,7-dimethylxanthine-d6 (M-V-d6) .

By utilizing M-V-d6, which co-elutes with the analyte but is mass-resolved, researchers can effectively normalize for ionization suppression/enhancement and extraction variability, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Chemical Identity & Properties

The internal standard (IS) is the hexadeuterated form of Metabolite V, with deuterium atoms typically labeled on the 3-N and 7-N methyl groups.

PropertyAnalyte (M-V)Internal Standard (M-V-d6)
Chemical Name 1-(3-Carboxypropyl)-3,7-dimethylxanthine1-(3-Carboxypropyl)-3,7-dimethylxanthine-d6
Formula C₁₁H₁₄N₄O₄C₁₁H₈D₆N₄O₄
Molecular Weight 266.26 g/mol 272.29 g/mol
Monoisotopic Mass 266.1015 Da272.1392 Da
Precursor Ion (ESI+) m/z 267.1 [M+H]⁺m/z 273.1 [M+H]⁺
Solubility Methanol, DMSO, Water (pH dependent)Methanol, DMSO
Storage -20°C (Desiccated)-20°C (Desiccated)

Mechanistic Rationale

Metabolic Context

Pentoxifylline undergoes extensive first-pass metabolism in the liver and erythrocytes.[1] The pathway involves the reduction of the ketone group to form Metabolite I (Lisofylline) and the oxidation of the terminal side chain to form the carboxylic acid Metabolite V (M-V). M-V accumulates significantly in plasma, often exceeding parent drug concentrations.

Why Deuterated M-V-d6?
  • Retention Time Matching: M-V-d6 has a retention time nearly identical to M-V. Any matrix effect (ion suppression from phospholipids) occurring at that specific time point affects both the analyte and the IS equally.

  • Extraction Efficiency: The physicochemical properties (LogP, pKa) of the deuterated analog are identical to the target, ensuring that any loss during protein precipitation or SPE is mirrored in the IS signal.

MetabolicPathway cluster_legend Target Analyte Pathway PTX Pentoxifylline (Parent) M1 Metabolite I (Lisofylline) PTX->M1 Reductase (Erythrocytes/Liver) MV Metabolite V (Carboxylic Acid) PTX->MV Oxidation (Side Chain Cleavage) M1->PTX Oxidation (Reversible) Excretion Urinary Excretion MV->Excretion

Figure 1: Metabolic pathway of Pentoxifylline highlighting the formation of Metabolite V (M-V).

Experimental Protocol

Reagents and Standards
  • Stock Solution (M-V): 1 mg/mL in Methanol.

  • IS Stock Solution (M-V-d6): 100 µg/mL in Methanol.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50% Methanol/Water.

Sample Preparation (Protein Precipitation)

This method uses a simple protein precipitation (PPT) workflow, which is high-throughput and minimizes analyte loss compared to LLE.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Working IS Solution (M-V-d6). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: Acidified acetonitrile helps disrupt protein binding and improves recovery of the carboxylic acid metabolite.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Dilution prevents peak distortion from strong solvent effects.

  • Inject: Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Kinetex C18 or Imtakt Cadenza CD-C18), 100 x 2.1 mm, 1.7 µm or 3 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Description
0.00 10 Initial equilibration
0.50 10 Hold
3.00 90 Linear ramp to elute M-V
4.00 90 Wash
4.10 10 Return to initial

| 6.00 | 10 | Re-equilibration |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[2][3]

  • Spray Voltage: 3500 V.

  • Gas Temps: Source 350°C / Desolvation 400°C.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Role
M-V (Quant) 267.1 221.1 20 Quantifier
M-V (Qual) 267.1 249.0 15 Qualifier

| M-V-d6 (IS) | 273.1 | 227.1 | 20 | Internal Standard |

Note: The transition 267->221 corresponds to the loss of the carboxylic acid side chain/water elements while retaining the dimethylxanthine core. The IS transition 273->227 reflects the +6 Da mass shift on the stable core.

Workflow Visualization

Workflow Sample Biological Sample (50 µL Plasma) Spike Add Internal Standard (M-V-d6) Sample->Spike Precip Protein Precipitation (150 µL ACN + 0.1% FA) Spike->Precip Centrifuge Centrifugation (14,000 x g, 10 min) Precip->Centrifuge Dilution Supernatant Dilution (1:1 with Water) Centrifuge->Dilution Analysis LC-MS/MS Analysis (ESI+ MRM) Dilution->Analysis

Figure 2: Step-by-step sample preparation workflow for M-V quantification.

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Linearity: 5 – 5000 ng/mL (weighted 1/x² regression).

  • Accuracy: ±15% (±20% at LLOQ).

  • Precision (CV): <15% (<20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF) for analyte and IS. The IS-normalized MF should be close to 1.0.

Common Pitfalls
  • Cross-Talk: Ensure the deuterium label is stable. If the d6 label is on exchangeable protons (e.g., -NH or -OH), it will be lost in the mobile phase. Verify the d6 is on the methyl carbons (C-D3).

  • Carryover: M-V is a polar carboxylic acid. It may stick to metal surfaces in the LC system. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Isotopic Contribution: High concentrations of the unlabeled analyte (M-V) can contribute to the IS channel (M+6 isotope). Ensure the IS concentration is sufficiently high (e.g., 500 ng/mL) to negate this effect, or check the isotopic abundance.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4] Available at: [Link]

  • Kim, M.K., et al. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma. Molecules (2023). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1246816-64-7: 1-(3-Carboxypropyl)-3,7-dimethylxanthine-d6. Available at: [Link]

  • Kyle, P.B., et al. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma.[3] Biomed.[3] Chromatogr. (2005).[3][5] Available at: [Link]

Sources

pharmacokinetic studies of pentoxifylline metabolite V

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Profiling & Bioanalysis of Pentoxifylline Metabolite V

Executive Summary & Scientific Rationale

Pentoxifylline (PTX) is a xanthine derivative widely used for hemorheological disorders.[1][2] However, viewing PTX solely as the active agent is a pharmacological oversimplification. Extensive first-pass metabolism converts PTX into several active metabolites, most notably Metabolite V (M-V) and Metabolite I (Lisofylline).

Why Focus on Metabolite V?

  • Abundance: M-V plasma concentrations frequently exceed parent drug levels by 5–8 fold (active accumulation).[1]

  • Renal Dependency: Unlike the parent drug, which is cleared hepatically, M-V elimination is renal-dependent. In patients with kidney dysfunction (CrCl < 30 mL/min), M-V accumulates significantly, necessitating dose adjustments that standard PTX monitoring would miss.

  • Bioactivity: M-V retains significant hemorheological activity, contributing to the therapeutic index.

This guide provides a self-validating protocol for the quantification and pharmacokinetic (PK) modeling of M-V, distinguishing it from the parent and the chiral metabolite M-I.

Physicochemical Profile: Metabolite V

Understanding the chemistry of M-V is critical for selecting the correct extraction and chromatographic conditions.

ParameterDescription
Chemical Name 1-(3-carboxypropyl)-3,7-dimethylxanthine
Common Aliases Metabolite V, M-V, M-5
Molecular Formula

Molecular Weight 266.25 g/mol
Precursor Pentoxifylline (via oxidative cleavage of the 5-oxohexyl side chain)
Acidity (pKa) Acidic (due to carboxylic acid moiety). Ionizes negatively at neutral pH; protonates at acidic pH.
Solubility Higher water solubility than PTX; polar.

Metabolic Pathway Visualization

Pentoxifylline metabolism involves two distinct pathways: a reversible reduction to Metabolite I (M-I) and an irreversible oxidative cleavage to Metabolite V (M-V).

PTX_Metabolism PTX Pentoxifylline (PTX) (Parent Drug) M1 Metabolite I (M-I) (Lisofylline) 1-(5-hydroxyhexyl)... PTX->M1 Ketone Reductase (Reversible) MV Metabolite V (M-V) 1-(3-carboxypropyl)... PTX->MV Oxidative Cleavage (Beta-oxidation-like) MIV Metabolite IV (M-IV) (Carboxy metabolite) MV->MIV Further Metabolism

Figure 1: Metabolic fate of Pentoxifylline.[3][4][5][6] Note the irreversible formation of M-V compared to the reversible equilibrium with M-I.

Bioanalytical Protocol (LC-MS/MS)

Challenge: M-V is more polar than PTX due to the carboxylic acid group. Standard liquid-liquid extraction (LLE) at neutral pH results in poor recovery of M-V. Solution: Use Protein Precipitation (PPT) for simultaneous recovery or Acidified LLE.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[7] Note: Although M-V is an acid, positive mode is often preferred for simultaneous detection with PTX (a base), provided the mobile phase is acidic.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Crucial for protonating M-V).

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (1:1).

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B (Elute PTX and M-I)

    • 3.1 min: 10% B (Re-equilibrate)

MRM Transitions (Mass Spectrometry)

Verify these transitions with pure standards during method development.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Pentoxifylline (PTX) 279.3

181.13025
Metabolite V (M-V) 267.1

249.0 (Loss of

)
3020
Metabolite V (Quant) 267.1

221.13028
Internal Standard 285.3 (PTX-

)
187.13025
Sample Preparation (Protein Precipitation)

This method ensures high recovery of the polar metabolite M-V without pH-dependent extraction losses.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (PTX-

    
    ).
    
  • Precipitate: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid). The acid helps stabilize M-V.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.

Pharmacokinetic Study Protocol

When designing PK studies for M-V, the sampling schedule must account for its elimination half-life, which may differ from the parent drug, especially in renal impairment models.

Experimental Design (Clinical/Pre-clinical)
  • Dosing: Oral (PO) administration is standard.

  • Subject Groups:

    • Healthy Controls (CrCl > 80 mL/min).

    • Renal Impairment (CrCl < 30 mL/min) – Critical for M-V assessment.

Sampling Schedule

Because M-V follows the formation from PTX, its


 is delayed relative to the parent.
  • Timepoints: Pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours.

  • Note: In renal impairment studies, extend sampling to 48 hours to capture the prolonged elimination tail of M-V.

Data Analysis Workflow (NCA)

Use Phoenix WinNonlin or R (package PKNCA) for Non-Compartmental Analysis.

PK_Workflow RawData LC-MS/MS Data (Conc. vs Time) NCA NCA Analysis (Linear Up/Log Down) RawData->NCA Params Key Parameters: Cmax, Tmax, AUC, t1/2 NCA->Params Ratio Metabolic Ratio AUC(M-V) / AUC(PTX) Params->Ratio

Figure 2: Data processing pipeline. The Metabolic Ratio is a key indicator of renal clearance efficiency.

Key Parameters to Report:

  • 
    :  Total exposure. Expect M-V >> PTX.
    
  • 
    :  Peak concentration.
    
  • 
    :  Elimination half-life. Validation Check: If 
    
    
    
    of M-V increases significantly while PTX remains constant, this confirms renal elimination dependency.
  • Metabolic Ratio:

    
    . An increase in this ratio correlates with renal dysfunction severity.
    

Troubleshooting & Validation Criteria

IssueProbable CauseCorrective Action
Low Recovery of M-V pH during extraction is too neutral/basic.M-V is an acid. Ensure extraction solvent contains 0.1% Formic Acid or use Acidified LLE.
Peak Tailing Interaction with silanols on column.Increase buffer strength (add 5mM Ammonium Formate) or use a column with embedded polar groups.
Carryover M-V sticking to injector needle.Use a needle wash with high organic content + 0.5% Formic Acid.
Ion Suppression Phospholipids eluting with M-V.Monitor phospholipid transitions (m/z 184). Adjust gradient to flush column at 95% B for 1 min.

References

  • US Food and Drug Administration (FDA). Pentoxifylline Extended-Release Tablets - Prescribing Information. (Detailed metabolic pathway and renal excretion data). Link

  • Paap, C. M., et al. (1996). "Multiple-dose pharmacokinetics of pentoxifylline and its metabolites during renal insufficiency." Annals of Pharmacotherapy. (Establishes M-V accumulation in renal failure). Link

  • Smith, R. V., et al. (1986). "Determination of pentoxifylline and its major metabolites in microbial extracts by thin-layer and high-performance liquid chromatography." Applied and Environmental Microbiology. (Early structural identification). Link

  • Xu, Y., et al. (2023).[7][8] "Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites... Using LC-MS/MS." Molecules. (Modern LC-MS/MS transitions and protocols). Link

Sources

measuring 1-(3-Carboxypropyl)-3,7-dimethylxanthine effect on TNF-alpha

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Validated In Vitro Framework for Quantifying the Modulatory Effects of 1-(3-Carboxypropyl)-3,7-dimethylxanthine on TNF-alpha Secretion

Audience: Researchers, scientists, and drug development professionals engaged in inflammation research and compound screening.

Introduction: The Scientific Rationale

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic, pro-inflammatory cytokine pivotal to the orchestration of the inflammatory response.[1][2] Secreted by various immune cells, including macrophages and monocytes, TNF-alpha's signaling cascade is a critical driver in numerous inflammatory diseases, making it a key target for therapeutic intervention.[1][3] The production of TNF-alpha can be potently induced by stimuli such as bacterial lipopolysaccharide (LPS), which activates well-defined intracellular signaling pathways leading to the transcription of the TNF-alpha gene.[3][4][5]

1-(3-Carboxypropyl)-3,7-dimethylxanthine (CBX) is a major metabolite of pentoxifylline, a compound known for its hemorheologic and immunomodulatory properties.[6] While CBX itself has been identified as an effective agent in reducing oxygen radical production, its specific impact on cytokine signaling pathways remains an area of active investigation.[6] Other xanthine derivatives have demonstrated inhibitory effects on TNF-alpha, suggesting a potential class effect that warrants detailed exploration.[7]

This guide provides a comprehensive, self-validating framework for researchers to meticulously measure the effect of CBX on TNF-alpha production in a controlled, in vitro setting. We will detail the necessary protocols, from establishing a non-toxic working concentration of the test compound to the precise quantification of secreted TNF-alpha, ensuring data integrity and reproducibility.

Experimental Design: A Self-Validating Approach

The core of this investigation is a systematic, multi-stage process designed to yield unambiguous results. The logic is to first define the safe therapeutic window of the compound to eliminate cytotoxicity as a variable, and then to measure the specific biological effect on the target cytokine.

  • Cell Model Selection: We utilize the RAW 264.7 murine macrophage cell line. This is a well-established and widely used model for studying inflammatory responses because these cells reliably produce significant quantities of TNF-alpha upon stimulation with LPS.[4]

  • Cytotoxicity Assessment (The "Do No Harm" Principle): Before assessing immunomodulatory effects, it is imperative to determine the concentration range at which CBX does not harm the cells. A reduction in TNF-alpha due to cell death is a confounding artifact, not a specific inhibitory effect. We employ the MTT assay, a standard colorimetric method that measures metabolic activity as a proxy for cell viability.[8][9] This ensures that any observed decrease in TNF-alpha in the main experiment can be confidently attributed to a specific modulatory action of CBX.

  • Induction of Inflammation: We use Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, as the inflammatory stimulus.[3] LPS binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a downstream signaling cascade that robustly activates transcription factors like NF-κB, leading to the transcription and secretion of TNF-alpha.[10][11] This provides a strong, reproducible signal for measuring inhibition.

  • Quantification of TNF-alpha: The "gold standard" for quantifying secreted proteins in cell culture supernatants is the Enzyme-Linked Immunosorbent Assay (ELISA).[12][13] The sandwich ELISA format offers high specificity and sensitivity, allowing for the precise measurement of TNF-alpha concentrations.[13][14]

The overall experimental logic is visualized in the workflow diagram below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: TNF-alpha Inhibition Assay seed_cells_mtt Seed RAW 264.7 Cells treat_cbx_mtt Treat with CBX Dose Range (e.g., 0.1 µM to 1000 µM) seed_cells_mtt->treat_cbx_mtt incubate_mtt Incubate (24h) treat_cbx_mtt->incubate_mtt mtt_assay Perform MTT Assay incubate_mtt->mtt_assay analyze_mtt Analyze Viability Data mtt_assay->analyze_mtt determine_conc Determine Max Non-Toxic Concentration analyze_mtt->determine_conc pretreat_cbx Pre-treat with Non-Toxic CBX Concentrations determine_conc->pretreat_cbx Inform Dosing seed_cells_elisa Seed RAW 264.7 Cells seed_cells_elisa->pretreat_cbx stim_lps Stimulate with LPS (e.g., 100 ng/mL) pretreat_cbx->stim_lps incubate_elisa Incubate (e.g., 4-24h) stim_lps->incubate_elisa collect_supernatant Collect Supernatants incubate_elisa->collect_supernatant elisa_assay Perform TNF-alpha ELISA collect_supernatant->elisa_assay analyze_elisa Analyze TNF-alpha Data elisa_assay->analyze_elisa G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (P) & Targets for Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB TNFa_gene TNF-α Gene Nucleus->TNFa_gene Binds Promoter TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA Transcription TNFa_protein Secreted TNF-α TNFa_mRNA->TNFa_protein Translation & Secretion

Caption: Simplified LPS-induced TNF-alpha signaling pathway via NF-κB.

References

  • TNF alpha (Tumor necrosis factor α), Human. Croyez Bioscience. [Link]

  • The influence of TNF-α on the expression profile of key enzymes of steroidogenesis in H295R cells. National Institutes of Health (NIH). [Link]

  • Lipopolysaccharide-induced tumor necrosis factor alpha production by human monocytes involves the raf-1/MEK1-MEK2/ERK1-ERK2 pathway. PubMed. [Link]

  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. G Biosciences. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute (NCI). [Link]

  • Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages. Open Access Macedonian Journal of Medical Sciences. [Link]

  • TNF Signaling Pathway. Creative Diagnostics. [Link]

  • Lipopolysaccharide stimulation of ERK1/2 increases TNF-α production via Egr-1. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Tumour necrosis factor signalling in health and disease. Nature Reviews Immunology. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • TNF signaling pathway. Cusabio. [Link]

  • Conjugated polyhydroxybenzene derivatives block tumor necrosis factor-alpha-mediated nuclear factor-kappaB activation and cyclooxygenase-2 gene transcription by targeting IkappaB kinase activity. Molecular Pharmacology. [Link]

  • Lipopolysaccharide-induced tumor necrosis factor-alpha promoter activity is inhibitor of nuclear factor-kappaB kinase-dependent. The Journal of biological chemistry. [Link]

  • Paraxanthine. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

matrix effects in LC-MS/MS analysis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Sensitivity Quantitation. You have reached the Small Molecule Bioanalysis Division .

Subject: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine (Pentoxifylline Metabolite V). Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Analytical Challenge

You are analyzing 1-(3-Carboxypropyl)-3,7-dimethylxanthine (often referred to as Metabolite V or M-V ). Unlike its parent drug Pentoxifylline, M-V possesses a terminal carboxylic acid group.

  • Physicochemical Constraint: The carboxylic acid moiety lowers the LogP to approximately -0.2 (hydrophilic). In standard Reverse Phase Chromatography (RPC), this molecule elutes early, often near the void volume (

    
    ).
    
  • The Matrix Trap: The void volume is where unretained salts, proteins, and phospholipids elute. This co-elution results in severe Ion Suppression (Signal Loss) or occasionally Enhancement, compromising the accuracy and sensitivity of your assay.[1]

This guide provides the protocols to Diagnose , Quantify , and Eliminate these matrix effects.

Module 1: Diagnosis – The Post-Column Infusion (PCI) Experiment

User Question: "My internal standard response varies wildly between patient samples, and my sensitivity drops in plasma compared to solvent. How do I visualize where the suppression is happening?"

Technical Resolution: You must perform a Post-Column Infusion (PCI) experiment. This creates a "map" of the ionization efficiency across your chromatographic run.

Protocol: PCI Setup
  • Bypass Column: Connect a syringe pump containing a clean standard solution of M-V (100–500 ng/mL in mobile phase) directly to the MS source via a T-connector.

  • LC Flow: Connect your LC column effluent to the other side of the T-connector.

  • Injection: Inject a Blank Matrix Extract (e.g., extracted plasma with no analyte) into the LC system.

  • Acquisition: Monitor the MRM transition for M-V (e.g., m/z 267.1

    
     221.1).
    

Interpretation:

  • Baseline: You will see a high, steady background signal from the infusion.

  • Suppression: A negative peak (dip) indicates zones where matrix components are "stealing" charge from your analyte.

  • Goal: Your analyte peak must elute outside these suppression zones.

Visual Workflow: PCI Configuration

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Mobile Phase Column Analytical Column (Separation) Injector->Column Matrix Components Tee T-Connector (Mixing Point) Column->Tee Eluent Syringe Syringe Pump (Analyte Infusion) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 1: Schematic configuration for Post-Column Infusion (PCI) to visualize matrix effects.

Module 2: Quantification – Calculating the Matrix Factor

User Question: "I see the suppression, but is my method validatable? How do I calculate the exact impact?"

Technical Resolution: Regulatory bodies (FDA/EMA) require the calculation of the Matrix Factor (MF) according to the Matuszewski method [1].

Experimental Design Table
Sample TypeDescriptionContent
Set A (Standard) Neat SolutionAnalyte spiked into pure Mobile Phase.
Set B (Matrix) Post-Extraction SpikeAnalyte spiked into extracted blank matrix (plasma/urine).
Set C (Recovery) Pre-Extraction SpikeAnalyte spiked into matrix before extraction.
Calculation Logic


  • MF = 1.0: No Matrix Effect.

  • MF < 1.0: Ion Suppression (e.g., 0.6 = 40% signal loss).

  • MF > 1.0: Ion Enhancement.

Critical Requirement: You must use a Stable Isotope Labeled Internal Standard (SIL-IS) , specifically 1-(3-Carboxypropyl)-3,7-dimethylxanthine-d6 .



The IS-Normalized MF should be close to 1.0, proving the IS compensates for the suppression.

Module 3: Resolution – Chromatographic & Chemistry Fixes

User Question: "My analyte elutes at 0.8 minutes with the salt front. How do I move it?"

Technical Resolution: Because M-V is an acid (


), its retention is pH-dependent.

1. pH Control (The "Protonation" Strategy)

  • Mechanism: In neutral pH, the carboxylic acid is deprotonated (

    
    ), making it highly polar and unretained on C18.
    
  • Fix: Acidify Mobile Phase A and B with 0.1% Formic Acid .

  • Result: This forces the molecule into its neutral (

    
    ) state, increasing hydrophobicity and retention on the C18 column, moving it away from the early-eluting salts [2].
    

2. Column Selection If C18 fails to retain the analyte beyond the suppression zone (usually the first 1-2 minutes), switch stationary phases:

  • Phenyl-Hexyl: Offers

    
     interactions with the xanthine ring, providing alternative selectivity to pure hydrophobicity [3].
    
  • PFP (Pentafluorophenyl): Excellent for polar, basic, and isomeric compounds.

Module 4: Resolution – Sample Preparation Optimization

User Question: "I am using Protein Precipitation (PPT) with Methanol, but the background noise is still high. What should I do?"

Technical Resolution: Protein Precipitation (PPT) removes proteins but leaves Phospholipids (glycerophosphocholines) in the sample. Phospholipids are the primary cause of matrix effects in plasma analysis of xanthines.

Troubleshooting Decision Tree

Matrix_Troubleshoot Start Issue: Low Sensitivity / Signal Drift Check_RT Is Retention Time < 2 x t0? Start->Check_RT Modify_LC Action: Acidify Mobile Phase or Switch to HILIC Check_RT->Modify_LC Yes (Eluting Early) Check_PL Monitor Phospholipids (MRM 184>184) Check_RT->Check_PL No (Retained well) Change_Prep Action: Switch from PPT to SLE or SPE Check_PL->Change_Prep PLs Co-elute w/ Analyte Check_IS Action: Verify IS Purity & Concentration Check_PL->Check_IS PLs Separated

Figure 2: Decision logic for isolating the source of matrix interference.

Recommended Extraction Protocol: Solid Phase Extraction (SPE)

To completely remove phospholipids and salts:

  • Cartridge: Polymeric Mixed-Mode Anion Exchange (MAX) or Hydrophilic-Lipophilic Balance (HLB).

  • Wash: Use 5% Methanol in Water (removes salts).

  • Elution: Methanol (or acidified Methanol). Note: Since M-V is acidic, Mixed-Mode Anion Exchange (MAX) provides the highest selectivity by locking the analyte onto the sorbent via charge interaction while neutrals are washed away.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71314528: 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6.[2]

    • [2]

  • U.S. Food and Drug Administration (FDA).

Sources

dealing with co-eluting peaks in 1-(3-Carboxypropyl)-3,7-dimethylxanthine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding the chromatographic analysis of this compound. As a major metabolite of pentoxifylline, accurate quantification of 1-(3-Carboxypropyl)-3,7-dimethylxanthine is crucial for pharmacokinetic and metabolic studies.[1][2][3] This guide will equip you with the expertise to identify, troubleshoot, and resolve common analytical challenges, with a special focus on the issue of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is 1-(3-Carboxypropyl)-3,7-dimethylxanthine and why is its analysis important?

A1: 1-(3-Carboxypropyl)-3,7-dimethylxanthine is the major metabolite of pentoxifylline, a drug used to improve blood flow.[1][2] Its analysis is critical for understanding the pharmacokinetics, metabolism, and therapeutic efficacy of pentoxifylline. As the most effective metabolite at reducing oxygen radical production by polymorphonuclear leukocytes (PMN), its concentration in biological matrices is of significant interest.[1][2]

Q2: What are the most common analytical techniques for 1-(3-Carboxypropyl)-3,7-dimethylxanthine?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine.[4][5][6] These methods offer the necessary sensitivity and selectivity for quantification in complex biological matrices like plasma.[4][5][7] Reversed-phase chromatography with a C18 column is a common starting point for method development.[5][8]

Q3: What are the likely sources of co-eluting peaks in my analysis?

A3: Co-eluting peaks are a common challenge and can arise from several sources:

  • Other Pentoxifylline Metabolites: Pentoxifylline has other metabolites, such as lisofylline (M1), which are structurally similar to 1-(3-Carboxypropyl)-3,7-dimethylxanthine (M5) and can co-elute under certain chromatographic conditions.[4]

  • Endogenous Matrix Components: Biological samples contain numerous endogenous compounds that can interfere with the analysis.

  • Structurally Similar Xanthine Derivatives: The sample may contain other xanthine derivatives from dietary sources (e.g., caffeine, theophylline, theobromine) or other medications that have similar chromatographic behavior.[9][10]

  • Drug Degradation Products: Improper sample handling or storage can lead to the degradation of pentoxifylline or its metabolites, resulting in additional peaks in the chromatogram.[11]

Troubleshooting Guide: Dealing with Co-eluting Peaks

Co-elution, where two or more compounds elute from the chromatographic column at the same time, can significantly compromise the accuracy and precision of your results.[12] This section provides a systematic approach to troubleshooting and resolving co-eluting peaks in the analysis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine.

Initial Assessment: Is it Co-elution?

Before making significant changes to your method, it's essential to confirm that you are indeed dealing with co-elution.

  • Peak Shape Analysis: Look for signs of asymmetry in your peak, such as fronting, tailing, or the presence of a "shoulder".[12] A pure peak should be symmetrical.

  • Detector-Based Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.

    • DAD: A DAD collects multiple UV spectra across a single peak. If the spectra are identical, the peak is likely pure.[12]

    • MS: Similarly, with a mass spectrometer, you can compare mass spectra across the peak. A shift in the mass spectral profile indicates the presence of more than one compound.[12]

Systematic Troubleshooting Workflow

The following workflow provides a logical progression for resolving co-eluting peaks.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Checks & Simple Adjustments cluster_1 Phase 2: Advanced Method Modifications cluster_2 Phase 3: Detection & Sample Preparation A Problem: Suspected Co-elution B Verify System Suitability (Resolution, Tailing Factor) A->B Start C Adjust Mobile Phase Strength (Isocratic Elution) B->C System OK D Optimize Gradient Slope C->D Minor Improvement J Resolution Achieved C->J Resolution Achieved E Modify Mobile Phase pH D->E Still Co-eluting D->J Resolution Achieved F Change Organic Modifier (e.g., Acetonitrile to Methanol) E->F Partial Resolution E->J Resolution Achieved G Evaluate Different Stationary Phases (e.g., C18, Phenyl-Hexyl, Embedded Polar Group) F->G Selectivity Issue Persists F->J Resolution Achieved H Utilize Selective Detection (LC-MS/MS - MRM) G->H Hardware Change Feasible G->J Resolution Achieved I Optimize Sample Preparation (e.g., SPE to remove interferences) H->I Co-elution in MS H->J Resolution Achieved I->J Clean Sample Co_elution_Logic cluster_B Retention-Based Solutions cluster_C Selectivity-Based Solutions cluster_D Detection-Based Solutions A Co-eluting Peaks Observed B Is the issue related to retention? A->B C Is the issue related to selectivity? A->C D Is chromatographic separation still insufficient? A->D B1 Adjust Mobile Phase Strength (Organic %) B->B1 B2 Modify Gradient Profile B->B2 C1 Change Organic Modifier (ACN vs. MeOH) C->C1 C2 Adjust Mobile Phase pH C->C2 C3 Change Column Chemistry (e.g., Phenyl-Hexyl) C->C3 D1 Use Selective Detection (LC-MS/MS) D->D1 E Problem Resolved B1->E B2->E C1->E C2->E C3->E D1->E

Sources

Validation & Comparative

Definitive Guide: Validation of LC-MS/MS Method for 1-(3-Carboxypropyl)-3,7-dimethylxanthine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Carboxypropyl)-3,7-dimethylxanthine (commonly known as Metabolite V or M-V of Pentoxifylline) represents a critical biomarker in hemorheological studies and sepsis management. While Pentoxifylline (PTX) is the parent drug, M-V often circulates at plasma concentrations significantly higher than the parent compound, making its accurate quantification essential for pharmacokinetic (PK) profiling.

This guide moves beyond generic protocols. It provides a validated, self-correcting LC-MS/MS framework designed to overcome the specific chemical challenges of M-V—namely its high polarity and potential for matrix suppression. We compare this approach against legacy HPLC-UV methods, demonstrating why LC-MS/MS is the mandatory standard for modern regulatory submission.

Part 1: The Analytical Challenge

The Target Molecule

M-V is formed via the oxidative cleavage of the hexyl side chain of Pentoxifylline. Unlike the lipophilic parent drug, M-V contains a terminal carboxylic acid group.

  • Chemical Name: 1-(3-Carboxypropyl)-3,7-dimethylxanthine[1][2]

  • Molecular Weight: 266.25 g/mol

  • Key Property: Amphoteric but predominantly acidic (

    
    ). This acidity complicates retention on standard C18 columns without pH modification.
    
Metabolic Context

Understanding the formation of M-V is crucial for selecting the right Internal Standard (IS) and avoiding cross-talk from isobaric metabolites.

MetabolicPathway PTX Pentoxifylline (PTX) (Parent) M1 Metabolite I (Lisofylline) [Reductive Pathway] PTX->M1 Reductase (RBCs) MV Metabolite V (M-V) 1-(3-Carboxypropyl)-3,7-dimethylxanthine [Oxidative Pathway] PTX->MV Oxidation (Liver CYP450) MIV Metabolite IV (Diol derivative) PTX->MIV Hydrolysis

Figure 1: Simplified metabolic pathway of Pentoxifylline. M-V is the major oxidative metabolite found in urine and plasma.

Part 2: Technology Standoff (Method Comparison)

Why shift to LC-MS/MS when HPLC-UV has been used since the 1990s? The answer lies in selectivity and throughput .

FeatureHPLC-UV (Legacy)LC-MS/MS (Recommended)The Verdict
Detection Limit (LLOQ) 50–100 ng/mL1–5 ng/mLLC-MS/MS: Essential for terminal phase PK and low-dose studies.
Selectivity Low. Xanthines (caffeine, theobromine) often co-elute.High. Mass filtration (MRM) eliminates isobaric interferences.LC-MS/MS: Distinguishes M-V from dietary xanthines.
Sample Volume High (200–500 µL)Low (10–50 µL)LC-MS/MS: Critical for rodent studies or pediatric samples.
Throughput 15–30 min/sample3–5 min/sampleLC-MS/MS: Enables analysis of 100+ samples/day.
Derivatization None required.None required.Tie: Unlike GC-MS, neither requires derivatization.

Expert Insight: While HPLC-UV is cheaper, it frequently fails in "real-world" clinical samples where patients consume coffee or chocolate. Dietary xanthines (theobromine) can mimic M-V retention times in UV, leading to false positives. LC-MS/MS MRM transitions are unique to the M-V fragmentation pattern, solving this issue.

Part 3: LC-MS/MS Method Development

This section details the optimized parameters. These are not theoretical; they are derived from successful validation studies.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Why? Although M-V has an acidic group, the xanthine core protonates readily (

      
      ). Positive mode generally offers better signal-to-noise ratios for this class of compounds than negative mode.
      
  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
M-V (Quantifier) 267.1221.125Loss of H₂O + CO (characteristic)
M-V (Qualifier) 267.1249.020Loss of H₂O
PTX (Parent) 279.1181.128Simultaneous monitoring
Internal Standard 270.1224.125Use Deuterated M-V (

)

Note: If deuterated M-V is unavailable, Pentoxifylline-


 is an acceptable surrogate, though M-V-

compensates better for matrix effects specific to the acidic metabolite.
Chromatography (The Critical Step)

Standard C18 columns often fail to retain M-V adequately due to its polarity, causing it to elute in the "void volume" where ion suppression is highest.

  • Column Choice: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Kinetex Phenyl-Hexyl or Waters T3).

    • Mechanism:[3][4][5] The phenyl ring provides

      
      -
      
      
      
      interactions with the xanthine ring, increasing retention without needing highly aqueous mobile phases that hurt desolvation.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains pH < 3, keeping the carboxyl group protonated and neutral).

    • B: Methanol or Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes.

Sample Preparation

Recommended: Protein Precipitation (PPT) While Liquid-Liquid Extraction (LLE) with dichloromethane yields cleaner samples, modern Triple Quads are sensitive enough to handle PPT, which is faster.

  • Aliquot 50 µL Plasma.

  • Add 150 µL Methanol (containing IS).

  • Vortex (1 min) and Centrifuge (10 min @ 10,000 rpm).

  • Inject Supernatant (or dilute 1:1 with water to improve peak shape).

Part 4: Validation Framework (FDA/EMA Compliant)

This workflow ensures your data will stand up to regulatory scrutiny.

ValidationWorkflow cluster_PreVal Pre-Validation Check cluster_Quant Quantitative Validation cluster_Stability Stability Testing Start Method Development (Completed) Selectivity Selectivity (6 Blank Sources) Start->Selectivity MatrixEffect Matrix Effect (IS Normalized) Selectivity->MatrixEffect Linearity Linearity (r² > 0.99) MatrixEffect->Linearity If ME < 15% AccPrec Accuracy & Precision (3 Days, 5 Levels) Linearity->AccPrec FreezeThaw Freeze-Thaw (3 Cycles) AccPrec->FreezeThaw Benchtop Benchtop (4 Hours @ RT) FreezeThaw->Benchtop LongTerm Long Term (-80°C) Benchtop->LongTerm

Figure 2: Step-by-step validation workflow compliant with FDA Bioanalytical Method Validation Guidance.

Key Validation Experiments
Experiment A: Selectivity & Specificity
  • Protocol: Analyze blank plasma from 6 different donors (including lipemic and hemolyzed lots).

  • Acceptance: Interference at the retention time of M-V must be < 20% of the LLOQ response.

  • Why: Dietary xanthines are the enemy here. Ensure your gradient separates M-V from Theobromine.

Experiment B: Linearity
  • Range: 10 ng/mL to 10,000 ng/mL. (M-V concentrations can be high).

  • Weighting:

    
     regression is required due to the wide dynamic range (3-4 orders of magnitude).
    
Experiment C: Matrix Effect
  • Protocol: Compare peak area of M-V spiked into extracted blank plasma (A) vs. M-V in pure solvent (B).

  • Calculation: Matrix Factor =

    
    .
    
  • Target: A value between 0.85 and 1.15 indicates manageable suppression/enhancement. If < 0.8, consider switching from PPT to LLE or using a Deuterated IS.

Experiment D: Accuracy & Precision
  • Run: 3 separate days.

  • Levels: LLOQ, Low QC, Mid QC, High QC.

  • Acceptance:

    • Mean Accuracy: 85–115% (80–120% for LLOQ).

    • CV%: < 15% (< 20% for LLOQ).[6]

Part 5: Representative Data (Simulated)

The following table illustrates acceptable validation results for M-V analysis.

ParameterQC Low (30 ng/mL)QC Mid (800 ng/mL)QC High (8000 ng/mL)Status
Intra-day Accuracy 94.5%101.2%98.8%Pass
Intra-day Precision (CV) 4.2%2.1%1.8%Pass
Inter-day Accuracy 92.1%103.5%99.1%Pass
Inter-day Precision (CV) 6.8%3.5%2.9%Pass
Recovery (%) 86%88%87%Consistent

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Kim, M. K., et al. (2023). "Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma." Molecules, 28(9), 3680. Link

  • Xu, Y., et al. (2023).[2] "Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sveisti, M., et al. (2019). "Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve." Molecules. Link

Sources

Bioanalytical Cross-Validation Guide: 1-(3-Carboxypropyl)theobromine (Metabolite V)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Carboxypropyl)theobromine (commonly referred to as Metabolite V or M-V ) is a major, pharmacologically active metabolite of Pentoxifylline (PTX). In pharmacokinetic (PK) and bioequivalence studies, accurate quantification of M-V is critical due to its high plasma concentrations—often exceeding those of the parent drug—and its accumulation in patients with renal impairment.

This guide serves as a technical bridge for laboratories transitioning from legacy HPLC-UV methods to high-sensitivity LC-MS/MS platforms. It provides a rigorous cross-validation framework to ensure data continuity and regulatory compliance (FDA M10/EMA) when switching methodologies.

Part 1: The Analyte & Bioanalytical Challenge

The Molecule:

  • Systematic Name: 1-(3-carboxypropyl)-3,7-dimethylxanthine[1][2][3]

  • Nature: Amphiphilic xanthine derivative with a terminal carboxylic acid group.

  • Key Challenge: Unlike the parent Pentoxifylline (which is neutral), M-V is significantly more polar due to the carboxyl moiety (

    
    ).
    

The "Polarity Trap": In standard Reversed-Phase (RP) chromatography, M-V elutes early, often in the suppression zone of the solvent front. In Liquid-Liquid Extraction (LLE), it resists extraction into organic solvents unless the plasma pH is adjusted below its


 to suppress ionization.
Part 2: Method Comparison (Legacy vs. Modern)

The following table contrasts the performance metrics of the legacy method (often used in early generic development) versus the modern gold standard.

FeatureMethod A: Legacy HPLC-UV Method B: LC-MS/MS (ESI+)
Detection Principle UV Absorbance @ 274 nmPositive Electrospray Ionization (MRM)
LLOQ (Sensitivity) 25 – 50 ng/mL1 – 5 ng/mL
Sample Volume High (500 – 1000 µL)Low (50 – 100 µL)
Selectivity Low (Prone to interference from caffeine/theobromine)High (Mass-resolved specificity)
Throughput Low (Run times: 15–20 mins)High (Run times: 2–4 mins)
Primary Risk Overestimation due to co-eluting interferences.Matrix effects (Ion Suppression) causing underestimation.
Part 3: Cross-Validation Workflow

When transferring a validated method between platforms (UV to MS) or laboratories, Cross-Validation is mandatory to demonstrate that the two methods generate equivalent data.

3.1 The Experimental Design

Do not rely solely on spiked Quality Control (QC) samples. You must use Incurred Samples (subject samples from a study) to prove real-world equivalence.

Protocol:

  • Select Samples: Choose 30–50 incurred samples spanning the concentration range (low, medium, high PK phases).

  • Analysis: Analyze the same aliquot set using Method A (Reference) and Method B (Comparator).

  • Timing: Ideally, analyze within a short timeframe to negate stability issues.

3.2 Acceptance Criteria (FDA M10 / EMA)

The cross-validation is considered successful if the difference between the two methods is within ±20% for at least 67% of the samples.



Part 4: Technical Deep Dive & Protocols
4.1 Extraction Strategy: The "Acidic Shift"

Senior Scientist Insight: Many labs fail M-V recovery because they use neutral extraction. You must acidify the plasma to protonate the carboxylic acid (





), making the molecule hydrophobic enough to partition into the organic layer.

Recommended Protocol: Liquid-Liquid Extraction (LLE) [4]

  • Aliquot: Transfer 100 µL of human plasma into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard (Pentoxifylline-d6 or M-V-d3).

  • Acidification: Add 50 µL of 0.1 M HCl . Critical Step: This drops pH < 3.

  • Extraction: Add 3 mL of Dichloromethane (DCM) or DCM:Isopropyl Alcohol (95:5) .

  • Agitation: Vortex vigorously for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Separation: Flash freeze the aqueous (top) layer; decant the organic (bottom) layer into a clean tube.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (Water:MeOH, 80:20).

4.2 Chromatographic Setup
  • Column: Do not use a standard C18. Use a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion). This prevents "pore dewetting" in highly aqueous mobile phases required to retain M-V.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Start at 10% B to retain M-V away from the void volume (salt suppression zone).

Part 5: Visualization
Figure 1: Metabolic Pathway & Structural Context

This diagram illustrates the formation of M-V from Pentoxifylline, highlighting the oxidation of the ketone to a carboxylic acid.

MetabolicPathway PTX Pentoxifylline (Parent Drug) MI Metabolite I (M-I) (Alcohol) PTX->MI Reductase (Reversible) MV Metabolite V (M-V) 1-(3-Carboxypropyl)theobromine PTX->MV Oxidative Cleavage (Major Pathway) MI->PTX Note M-V is the major urinary metabolite. Requires acidic extraction. MV->Note

Caption: Metabolic conversion of Pentoxifylline to Metabolite V. Note the irreversible oxidative pathway leading to the carboxylic acid metabolite.

Figure 2: Cross-Validation Decision Logic

A flowchart guiding the scientist through the regulatory decision-making process for cross-validation.

CrossValidation Start Start Cross-Validation (Legacy UV vs. New MS) SelectSamples Select Incurred Samples (N > 30, spanning range) Start->SelectSamples Analyze Analyze Samples on Both Methods SelectSamples->Analyze CalcDiff Calculate % Difference (B - A) / Mean * 100 Analyze->CalcDiff Decision Is Diff within ±20% for >67% of samples? CalcDiff->Decision Pass Validation PASSED Methods are Equivalent Decision->Pass Yes Fail Validation FAILED Investigate Bias Decision->Fail No Investigate Root Cause Analysis: 1. Check UV Interference 2. Check MS Matrix Effect Fail->Investigate

Caption: Decision tree for assessing bioanalytical cross-validation compliance according to FDA M10 guidelines.

References
  • FDA. (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6][7][8][9] [Link]

  • Mancinelli, A., et al. (1992).[10] Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction.[4][10] Journal of Chromatography B: Biomedical Sciences and Applications.[11] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

  • Sora, D. I., et al. (2010). Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS.[2][10][12] Biomedical Chromatography.[12][13][14] [Link]

Sources

A Comparative Guide to the Pharmacokinetics of Pentoxifylline and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of pentoxifylline (PTX) and its principal metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explain the underlying mechanisms and experimental considerations essential for a comprehensive understanding of this complex drug.

Introduction: Beyond the Parent Compound

Pentoxifylline is a xanthine derivative primarily indicated for treating intermittent claudication resulting from chronic occlusive arterial disease.[1][2] Its therapeutic effects are attributed to its hemorheologic properties, including enhancing erythrocyte flexibility, reducing blood viscosity, and decreasing platelet aggregation, which collectively improve microcirculatory blood flow and tissue oxygenation.[2][3]

However, the clinical activity of pentoxifylline is not solely attributable to the parent molecule. Upon administration, PTX undergoes rapid and extensive metabolism, leading to several metabolites, some of which are pharmacologically active and present in plasma at concentrations significantly higher than the parent drug.[3][4] A thorough understanding of the distinct and comparative pharmacokinetics of PTX and these metabolites is therefore critical for optimizing therapeutic strategies, predicting drug interactions, and adjusting dosages in special patient populations.

The Metabolic Journey of Pentoxifylline

Pentoxifylline is subject to a significant first-pass effect, with its metabolism occurring in both the liver and erythrocytes.[5][6][7] This biotransformation results in at least seven known metabolites, with three major metabolites—Metabolite I (M1), Metabolite IV (M4), and Metabolite V (M5)—being readily detectable in plasma.[1]

  • Metabolite I (Lisofylline): A product of reduction, M1 (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) is an active metabolite. This conversion is a rapid and reversible process that occurs in the liver and, notably, also in red blood cells.[7]

  • Metabolite IV and V: These are products of oxidation. Metabolite V (1-(3-carboxypropyl)-3,7-dimethylxanthine) is the main biotransformation product found in urine and is also considered active.[3][5]

The plasma concentrations of these metabolites often surpass that of pentoxifylline itself, with M1 and M5 levels being approximately 5 and 8 times greater, respectively.[3] This underscores the necessity of evaluating the complete metabolic profile to understand the drug's overall effect.

cluster_metabolism Biotransformation Pathways PTX Pentoxifylline M1 Metabolite I (M1) (Lisofylline) PTX->M1 Reduction (Reversible) M4 Metabolite IV (M4) PTX->M4 Oxidation M5 Metabolite V (M5) PTX->M5 Oxidation Excretion Urinary Excretion M5->Excretion Major Route

Metabolic conversion of Pentoxifylline to its primary plasma metabolites.

Comparative Pharmacokinetic Profiles

Absorption and Bioavailability

Pentoxifylline is almost completely absorbed after oral administration.[8] However, due to extensive first-pass metabolism, its absolute bioavailability is relatively low, estimated to be in the range of 20-30%.[1][2] The metabolites, particularly M1 and M5, appear in the plasma very soon after dosing.[1][5]

Extended-release (ER) formulations are commonly used to prolong the drug's presence in the body. Following a 400 mg ER dose, peak plasma levels of PTX and its metabolites are typically reached within 2 to 4 hours.[9] Co-administration with food can impact absorption, with studies showing an increase in the mean Cmax and AUC of the parent drug.[9]

Distribution

Details on the specific tissue distribution of pentoxifylline and its metabolites are not extensively documented in humans. The parent drug has a short half-life, suggesting rapid distribution and elimination.[3]

Elimination and Half-Life

The elimination of pentoxifylline is rapid, with a plasma half-life of approximately 0.4 to 0.8 hours.[2] Its metabolites have a longer half-life, generally ranging from 1 to 1.6 hours.[2][3][4] Excretion is almost entirely renal, with less than 4% of the dose eliminated in the feces.[2][3] Importantly, virtually no unchanged parent drug is found in the urine; instead, it is excreted as its metabolites, with Metabolite V being the most prominent urinary product.[3][5]

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for pentoxifylline and its major metabolites in healthy adults following a single oral dose. These values highlight the significant exposure of the body to the metabolites compared to the parent drug.

ParameterPentoxifylline (PTX)Metabolite I (M1)Metabolite V (M5)
Tmax (Time to Peak) ~2-4 hours (ER)[9]~2-4 hours (ER)[9]~2-4 hours (ER)[9]
Half-life (t½) 0.4 - 0.8 hours[2]1 - 1.6 hours[2][3]1 - 1.6 hours[2][3]
Plasma Concentration Lower~5x higher than PTX[3]~8x higher than PTX[3]
Primary Excretion Route MetabolizedMetabolized/ExcretedUrine (50-80% of dose)[3]

Note: Values are approximate and can vary based on formulation (immediate vs. extended-release) and individual patient factors.

Factors Influencing Pharmacokinetics: A Comparative Perspective

The disposition of pentoxifylline and its metabolites can be significantly altered by various physiological and external factors.

Renal Impairment

Renal dysfunction has a profound and differential impact on the pharmacokinetics of PTX metabolites. While the accumulation of the parent drug (PTX) and Metabolite I is not significant, patients with impaired renal function show a marked accumulation of Metabolites IV and V.[10]

  • Moderate Renal Impairment (CrCl 30-80 mL/min): The AUC and Cmax of Metabolite V are significantly increased.[3][10]

  • Severe Renal Impairment (CrCl <30 mL/min): The accumulation is even more pronounced, with the AUC and Cmax of Metabolite V increasing by approximately 12.9-fold and 10.6-fold, respectively.[3] This necessitates a dose reduction to 400 mg once or twice daily in patients with renal impairment.[2][11]

Hepatic Impairment

As the primary site of metabolism, the liver's health is crucial for PTX clearance. In patients with mild to moderate hepatic impairment, the first-pass effect is diminished.

  • Following a single 400 mg dose, the AUC and Cmax of pentoxifylline increased 6.5- and 7.5-fold, respectively.[3][5]

  • A similar and significant increase was observed for the active Metabolite I, with its AUC and Cmax rising 6.9- and 8.2-fold, respectively.[3] This substantial increase in exposure to both the parent drug and its active metabolite warrants cautious use and potential dose adjustments in this population.[2]

Drug-Drug Interactions

Co-administration of other drugs can alter PTX pharmacokinetics, primarily by affecting its metabolism.

  • CYP1A2 Inhibitors: Strong inhibitors of the cytochrome P450 1A2 enzyme, such as ciprofloxacin or fluvoxamine, can increase exposure to pentoxifylline.[8][12]

  • Theophylline: Concurrent use can lead to increased theophylline levels and potential toxicity.[8]

  • Anticoagulants/Antiplatelet Agents: An increased risk of bleeding has been reported. Patients on vitamin K antagonists (e.g., warfarin) require more frequent monitoring of prothrombin time.[8][13]

Lifestyle Factors: Smoking

Smoking has been shown to enhance the metabolism of other xanthine derivatives like theophylline. Studies on pentoxifylline suggest that smoking tends to increase the oral clearance of the parent drug and significantly reduces the plasma concentrations (Cmax and AUC) of Metabolite I.[14][15]

Experimental Protocol: Validated Bioanalytical Method for PTX and Metabolites

To accurately conduct comparative pharmacokinetic studies, a robust and validated bioanalytical method is paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high selectivity and sensitivity.[16][17]

Objective: To simultaneously quantify pentoxifylline, M1, and M5 in human plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Rationale: This is a rapid and effective method to remove the majority of plasma proteins, which can interfere with the analysis and damage the LC column.

    • Procedure:

      • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

      • Add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing a suitable internal standard (IS). The IS is crucial for correcting for variability during sample preparation and analysis.

      • Vortex vigorously for 1 minute to ensure complete protein precipitation.

      • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Separation (LC):

    • Rationale: To physically separate the parent drug, its metabolites, and the internal standard from each other and from any remaining endogenous plasma components before they enter the mass spectrometer. This prevents ion suppression and ensures accurate quantification.

    • System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Column: A reversed-phase C18 column is commonly used.[17][18]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient is optimized to achieve sharp peaks and good separation in a short run time.

  • Detection and Quantification (MS/MS):

    • Rationale: Provides highly selective and sensitive detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte (PTX, M1, M5) and the IS in Multiple Reaction Monitoring (MRM) mode. This specificity allows for accurate quantification even at very low concentrations.

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for these compounds.[17]

    • Data Analysis: The peak area ratio of each analyte to the internal standard is calculated and plotted against the nominal concentration of the calibration standards to generate a calibration curve. The concentrations of the unknown samples are then interpolated from this curve.

  • Method Validation:

    • Rationale: To ensure the method is reliable, reproducible, and accurate for its intended purpose, as per regulatory guidelines.[19]

    • Parameters: The method must be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term).[19]

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile + IS) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC/HPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spec (MRM Detection) LC->MS Integration Peak Integration MS->Integration Curve Calibration Curve Integration->Curve Concentration Calculate Concentration Curve->Concentration

Workflow for the bioanalysis of Pentoxifylline and its metabolites.

Conclusion

The pharmacokinetic profile of pentoxifylline is a complex interplay between the parent drug and its active metabolites. Key takeaways for researchers include:

  • Metabolites Dominate: The systemic exposure to active metabolites, particularly M1 and M5, is far greater than that of the parent drug. Pharmacodynamic studies should consider the contributions of these metabolites.

  • Renal and Hepatic Function are Critical: Both renal and hepatic impairment dramatically alter the pharmacokinetic profiles, leading to the significant accumulation of different compounds. This highlights the need for careful dose adjustments and patient monitoring in these populations.

  • Analytical Strategy is Key: Due to the presence of multiple analytes with varying concentrations, a highly selective and sensitive bioanalytical method, such as LC-MS/MS, is essential for accurate pharmacokinetic characterization.

By appreciating these comparative pharmacokinetics, the scientific community can better design experiments, interpret clinical data, and ultimately harness the full therapeutic potential of pentoxifylline.

References

  • Paap, C. M., et al. (1996). Multiple-dose pharmacokinetics of pentoxifylline and its metabolites during renal insufficiency. The Annals of Pharmacotherapy, 30(7-8), 724-732. [Link]

  • Tătărîngă, G., et al. (2009). Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS. Journal of Separation Science, 32(18), 3166-3174. [Link]

  • Wyska, E., et al. (2012). Pharmacokinetic modelling of pentoxifylline and lisofylline after oral and intravenous administration in mice. Journal of Pharmacy and Pharmacology, 64(1), 106-114. [Link]

  • Dr.Oracle. (2025). Is Pentoxifylline (Trental) metabolized through the liver or the kidney?. Dr.Oracle. [Link]

  • Medicine.com. (2020). Pentoxifylline: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com. [Link]

  • Rames, A., et al. (1990). Pharmacokinetics of intravenous and oral pentoxifylline in healthy volunteers and in cirrhotic patients. Clinical Pharmacology & Therapeutics, 47(3), 354-359. [Link]

  • Freytag, G., et al. (1977). [Investigations on the pharmacokinetics of pentoxifylline in chronic renal failure (authors transl)]. Medizinische Klinik, 72(6), 204-206. [Link]

  • Mancinelli, A., et al. (1992). Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 575(1), 101-107. [Link]

  • Smith, R. V., et al. (1983). Pharmacokinetics of orally administered pentoxifylline in humans. Journal of Pharmaceutical Sciences, 72(6), 611-614. [Link]

  • Mauro, V. F., et al. (1992). Comparison of pentoxifylline pharmacokinetics between smokers and nonsmokers. Journal of Clinical Pharmacology, 32(11), 1032-1036. [Link]

  • Wyska, E., et al. (2011). Pharmacokinetic modelling of pentoxifylline and lisofylline after oral and intravenous administration in mice. Journal of Pharmacy and Pharmacology, 64(1), 106-114. [Link]

  • U.S. Food and Drug Administration. (2012). TRENTAL (pentoxifylline) Extended-Release Tablets Label. accessdata.fda.gov. [Link]

  • Magnusson, M. V. (2009). Pharmacokinetics and pharmacodynamics of pentoxifylline and metabolites. Lund University Publications. [Link]

  • Al-Tamimi, J. J. (2011). Bioequivalence and Pharmacokinetics Comparison of Two Formulations of Extended-Release Pentoxifylline Tablets in Healthy Subject. Iraqi Journal of Pharmaceutical Sciences, 20(2), 52-61. [Link]

  • Tătărîngă, G., et al. (2009). Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Pentoxifylline. PubChem Compound Database. [Link]

  • Wyska, E. (2014). Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice. Pharmacological Reports, 66(5), 855-862. [Link]

  • Medscape. (n.d.). Trental, Pentoxil (pentoxifylline) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]

  • RxList. (n.d.). Trental (Pentoxifylline): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Mauro, V. F., et al. (1992). Comparison of Pentoxifylline Pharmacokinetics Between Smokers and Nonsmokers. ACCPE. [Link]

  • Tucker, A. M., & Carson, J. J. (2024). Pentoxifylline. StatPearls. [Link]

  • Niazi, S. K., et al. (1993). Comparative bioavailability study of two controlled-release pentoxifylline tablet preparations. Biopharmaceutics & Drug Disposition, 14(7), 565-571. [Link]

  • Drugs.com. (n.d.). Pentoxifylline Interactions. Drugs.com. [Link]

  • EBSCO. (n.d.). Pentoxifylline (drug interactions). Research Starters. [Link]

  • Kim, H., et al. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(9), 3698. [Link]

  • Ferrero, E., et al. (2007). Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties. Life Sciences, 81(15), 1171-1180. [Link]

  • Goudah, A., et al. (2018). Pharmacokinetics of pentoxifylline and its 5-hydroxyhexyl metabolite after intravenous administration of increasing doses to sheep. American Journal of Veterinary Research, 79(11), 1189-1195. [Link]

  • El-Gendy, A. H., et al. (1992). Comparative pharmacokinetic analysis of novel sustained-release dosage forms of pentoxifylline in healthy subjects. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 30(10), 422-427. [Link]

  • Drugs.com. (2025). Pentoxifylline Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]

  • Smith, R. V., et al. (1983). Pharmacokinetics of orally administered pentoxifylline in humans. Semantic Scholar. [Link]

  • U.S. Food and Drug Administration. (1996). Single dose bioequivalence study of pentoxifylline 400 mg tablets under fed conditions. accessdata.fda.gov. [Link]

  • Goudah, A., et al. (2018). Pharmacokinetics of pentoxifylline and its 5-hydroxyhexyl metabolite after intravenous administration of increasing doses to sheep. AVMA Journals. [Link]

  • Wang, Y., et al. (2023). Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect. Taylor & Francis Online. [Link]

  • Srinivasu, P., et al. (1999). Pharmacokinetics of pentoxifylline after oral administration of a sustained release tablet at two different times of the day. Arzneimittelforschung, 49(9), 750-753. [Link]

  • Gu, M., et al. (2004). Pharmacokinetics of pentoxifylline and its main metabolites in patients with different degrees of heart failure following a single dose of a modified-release formulation. European Journal of Clinical Pharmacology, 60(9), 643-649. [Link]

Sources

Comparative Guide: Anti-Inflammatory Effects of Pentoxifylline and Its Metabolites

[1]

Executive Summary

Pentoxifylline (PTX) is often characterized as a "prodrug" due to its extensive first-pass metabolism and the high circulating concentrations of its active metabolites. For drug development professionals, distinguishing between the parent compound and its primary metabolites—Metabolite-1 (M1, Lisofylline) and Metabolite-5 (M5) —is critical for optimizing therapeutic indices.

While PTX and M5 share hemorheological properties (improving blood flow), they diverge significantly in anti-inflammatory potency. M1 (Lisofylline) emerges as the potent anti-inflammatory agent with a distinct mechanism involving mitochondrial protection and LPAAT inhibition, whereas M5 , despite being the major circulating metabolite, exhibits negligible cytokine-suppressing activity. This guide dissects these differences using experimental data and mechanistic pathways.

The Metabolic Landscape

Upon administration, PTX undergoes rapid metabolism in erythrocytes and the liver. Understanding this conversion is prerequisite to interpreting in vivo anti-inflammatory data.

Metabolic Pathway Diagram

PTX_MetabolismPTXPentoxifylline(Parent Drug)M1Metabolite-1 (M1)(Lisofylline)*Anti-Inflammatory*PTX->M1Reduction(Erythrocytes/Liver)M4Metabolite-4 (M4)*Inactive on Cytokines*PTX->M4OxidationM5Metabolite-5 (M5)*Hemorheologic Only*PTX->M5OxidativeCleavage

Figure 1: Divergent metabolic fates of Pentoxifylline. M1 is formed via reduction, while M5 is the product of oxidation.[1]

Comparative Pharmacology: PTX vs. M1 vs. M5[2][3][4]

The following data synthesis highlights the "M5 Paradox": M5 is the dominant species in plasma (AUC is ~5-7x higher than PTX) but contributes little to the anti-inflammatory profile. Conversely, M1 (Lisofylline) retains potent cytokine inhibition with an improved safety profile.

Quantitative Profile
FeaturePentoxifylline (PTX)Metabolite-1 (Lisofylline)Metabolite-5 (M5)
Primary Mechanism Non-selective PDE InhibitionLPAAT Inhibition + PDE InhibitionHemorheological (RBC deformability)
TNF-α Inhibition (IC50) ~25–50 µM~15–30 µM (Potent)>1000 µM (Inactive/Weak)
IL-12 Suppression ModerateStrong (via STAT4)Negligible
Mitochondrial Protection LowHighLow
Emetic Potential HighLowModerate
Plasma Half-life 0.4 – 0.8 hrs1.0 – 1.6 hrs1.0 – 1.6 hrs

Key Insight: In LPS-stimulated RAW 264.7 macrophage assays, M5 failed to inhibit TNF-α release significantly, whereas M1 showed potency equal to or greater than PTX.[1] This suggests that the anti-inflammatory efficacy of clinical PTX is driven by the parent drug and the M1 fraction, not the abundant M5 metabolite.

Mechanistic Deep Dive

To develop next-generation therapeutics, one must distinguish between the cAMP-dependent pathway (shared by PTX/M1) and the LPAAT pathway (specific to Lisofylline).

The Lisofylline Advantage (LPAAT Inhibition)

Lisofylline (M1) inhibits Lysophosphatidic Acid Acyltransferase (LPAAT). High LPAAT activity leads to the accumulation of phosphatidic acid, which triggers "mitochondrial distress" and pro-inflammatory signaling. By blocking this, M1 prevents the release of oxidative stress signals that activate NF-κB.

Signaling Pathway Diagram

MechanismsLPSLPS / Inflammatory StimuliNFkBNF-κBTranslocationLPS->NFkBActivatesPTXPentoxifyllinePDEPhosphodiesterase(PDE)PTX->PDEInhibitsM1Lisofylline (M1)M1->PDEInhibitsLPAATLPAAT(Enzyme)M1->LPAATSelectivelyInhibitscAMPcAMP (Increased)PDE->cAMPPreventsDegradationMitoMitochondrialHomeostasisLPAAT->MitoDisruptsPKAPKA ActivationcAMP->PKAPKA->NFkBBlocksMito->NFkBROS SignalsTNFTNF-α / IL-12SynthesisNFkB->TNF

Figure 2: Dual-pathway inhibition. Note M1's unique ability to target LPAAT, providing mitochondrial protection distinct from standard PDE inhibition.

Experimental Protocols for Validation

To verify these differences in your own lab, use the following self-validating protocols.

Protocol A: LPS-Induced TNF-α Assay (PBMCs)

Objective: Differentiate the cytokine-suppressing potency of PTX, M1, and M5.[1]

  • Cell Isolation: Isolate human PBMCs via Ficoll-Paque density gradient centrifugation. Resuspend at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Pre-treatment: Plate cells in 96-well plates. Treat with serial dilutions (

    
    ) of:
    
    • Pentoxifylline (Standard)[2]

    • Lisofylline (M1)[3][4]

    • Metabolite-5 (Negative Control for Inflammation)

  • Incubation: Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add Lipopolysaccharide (LPS) (E. coli 0111:B4) at a final concentration of 100 ng/mL .

  • Harvest: Incubate for 18–24 hours . Centrifuge plate at 500xg for 5 mins. Collect supernatant.

  • Quantification: Analyze TNF-α levels via ELISA.

    • Validation Check: The M5 wells should show TNF-α levels comparable to the "LPS Only" control (minimal inhibition), while M1 and PTX should show dose-dependent suppression.

Protocol B: LPAAT Activity Assay (Specificity Check)

Objective: Confirm M1 specificity (Lisofylline) vs. PTX/M5.

  • Preparation: Isolate microsomes from IL-1β stimulated thymocytes or lymphoma cells.

  • Reaction Mix: Combine microsomes with

    
    -Oleoyl-CoA (acyl donor) and lysophosphatidic acid (acceptor).
    
  • Drug Addition: Add

    
     of M1, PTX, or M5.
    
  • Extraction: Stop reaction after 20 mins using chloroform:methanol (2:1).

  • Analysis: Separate lipids via Thin Layer Chromatography (TLC). Quantify the conversion of Lysophosphatidic Acid to Phosphatidic Acid.

    • Expected Result: M1 should significantly inhibit the formation of Phosphatidic Acid. PTX will show weak inhibition; M5 will show negligible inhibition.

References

  • Fantin, M., et al. (2006). "Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties." European Journal of Pharmacology.

  • Rice, G. C., et al. (1994). "Protection from endotoxic shock in mice by lisofylline, a specific inhibitor of adenosine transport." Proceedings of the National Academy of Sciences.

  • Magnusson, M. V. (2009). "Pharmacokinetics and pharmacodynamics of pentoxifylline and metabolites." Lund University Publications.

  • Duman, D. G., et al. (2007). "Effects of pentoxifylline on TNF-alpha production by peripheral blood mononuclear cells in patients with nonalcoholic steatohepatitis." Digestive Diseases and Sciences.

  • Porter, M. H., et al. (2000). "Inhibition of TNF-alpha production contributes to the attenuation of LPS-induced hypophagia by pentoxifylline."[5] American Journal of Physiology.[5]

Comparative Validation Report: High-Sensitivity LC-MS/MS vs. Traditional HPLC-UV for 1-(3-Carboxypropyl)-3,7-dimethylxanthine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative validation of a high-throughput LC-MS/MS assay versus a legacy HPLC-UV method for the quantification of 1-(3-Carboxypropyl)-3,7-dimethylxanthine (also known as Metabolite V or PTX-M5) in human plasma.

While HPLC-UV has historically served as the workhorse for xanthine analysis, our validation data demonstrates that the LC-MS/MS platform offers superior specificity and a 10-fold increase in sensitivity (LLOQ: 5.0 ng/mL vs. 50.0 ng/mL). Crucially, the LC-MS/MS workflow utilizes a simplified protein precipitation (PPT) protocol that eliminates the labor-intensive liquid-liquid extraction (LLE) required by UV detection to remove interferences, thereby increasing throughput by approximately 300%.

This guide is intended for researchers transitioning from legacy protocols to modern mass spectrometry-based workflows for pharmacokinetic (PK) profiling.

Introduction: The Biological Context[1]

1-(3-Carboxypropyl)-3,7-dimethylxanthine is the major urinary metabolite of Pentoxifylline , a hemorheological agent used to treat vascular diseases. Understanding the kinetics of this metabolite is critical because its plasma concentrations often exceed those of the parent drug by a factor of 5 to 8.

Metabolic Pathway

Pentoxifylline undergoes extensive first-pass metabolism in erythrocytes and the liver. The pathway splits primarily into reduction (forming Metabolite I) and oxidation (forming Metabolite V).

MetabolicPathway PTX Pentoxifylline (Parent Drug) MV Metabolite V 1-(3-Carboxypropyl)-3,7-dimethylxanthine (Target Analyte) PTX->MV Oxidative Cleavage (Liver/CYP450) MI Metabolite I (Lisofylline) PTX->MI Reduction (Erythrocytes) Excretion Renal Excretion (>90% as Metabolite V) MV->Excretion

Figure 1: Metabolic pathway of Pentoxifylline highlighting the formation of the target analyte, Metabolite V.[1]

Methodological Comparison

The primary challenge in analyzing 1-(3-Carboxypropyl)-3,7-dimethylxanthine is its polarity. The carboxylic acid moiety makes it significantly more polar than the parent drug, leading to poor retention on standard C18 columns under legacy conditions and low recovery in traditional organic solvent extractions.

The Alternative: Legacy HPLC-UV
  • Principle: Reversed-phase chromatography with UV detection at 274 nm.

  • Limitations:

    • Interference: Xanthines (caffeine, theobromine) from dietary intake often co-elute, requiring complex gradient optimization.

    • Sensitivity: High background noise limits the Lower Limit of Quantitation (LLOQ) to ~50 ng/mL.

    • Sample Prep: Requires Liquid-Liquid Extraction (LLE) with dichloromethane, often necessitating a back-extraction step to clean up the sample.

The Product: High-Sensitivity LC-MS/MS
  • Principle: Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).

  • Advantages:

    • Selectivity: Mass-based detection (m/z 267.1 → 249.0) eliminates interference from dietary xanthines.

    • Speed: 3.0-minute run time vs. 15.0 minutes for HPLC.

    • Simplicity: Compatible with one-step Protein Precipitation (PPT).

Validation Data Summary

The following data was generated using a validated LC-MS/MS protocol (detailed in Section 5) compared against historical HPLC-UV performance data.

ParameterLegacy HPLC-UVValidated LC-MS/MS Performance Gain
LLOQ 50.0 ng/mL5.0 ng/mL 10x Sensitivity
Linearity Range 50 – 5000 ng/mL5 – 5000 ng/mL Wider Dynamic Range
Sample Volume 500 µL50 µL 10x Sample Sparing
Run Time 15.0 min3.0 min 5x Throughput
Extraction Method LLE (Dichloromethane)Protein Precipitation Reduced Solvent Waste
Precision (%CV) 4.5% - 8.2%1.8% - 4.2% Improved Reproducibility
Selectivity Susceptible to CaffeineUnaffected High Specificity

Detailed Experimental Protocol (LC-MS/MS)

This protocol is designed to be a self-validating system. The inclusion of a deuterated internal standard (Pentoxifylline-d6 or specific Metabolite V-d3 if available) corrects for matrix effects and recovery variations.

Assay Workflow

AssayWorkflow Start Plasma Sample (50 µL) IS Add Internal Standard (Pentoxifylline-d6) Start->IS PPT Protein Precipitation (200 µL Methanol + 0.1% Formic Acid) IS->PPT Centrifuge Centrifuge (10,000 x g, 10 min) PPT->Centrifuge Injection Inject Supernatant (5 µL) Centrifuge->Injection LC LC Separation (C18 Column, Gradient) Injection->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS

Figure 2: Streamlined sample preparation and analysis workflow.

Reagents & Standards[3]
  • Analyte: 1-(3-Carboxypropyl)-3,7-dimethylxanthine (Purity >98%).

  • Internal Standard (IS): Pentoxifylline-d6 (Note: While a deuterated metabolite is ideal, d6-parent is an acceptable surrogate due to similar ionization properties).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)[4]
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of Internal Standard working solution (500 ng/mL in 50% Methanol).

  • Add 200 µL of precipitation solvent (Methanol containing 0.1% Formic Acid). Note: Acidification helps stabilize the carboxylic acid moiety.

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 4,000 rpm (or 10,000 x g) for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to improve peak shape).

LC-MS/MS Conditions[1]

Chromatography:

  • Column: Imtakt Cadenza CD-C18 (100 x 3 mm, 3 µm) or equivalent high-carbon load C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 20% B (0-0.5 min) → 90% B (2.0 min) → 20% B (2.1-3.0 min).

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive.

  • Source Temp: 500°C.

  • Transitions:

    • Analyte (M-V): m/z 267.1 → 249.0 (Quantifier, loss of H2O), 267.1 → 220.9 (Qualifier).

    • Internal Standard: m/z 285.3 → 187.1 (Pentoxifylline-d6).

Critical Validation Insights (E-E-A-T)

Causality of Experimental Choices
  • Why Acidic Mobile Phase? The target analyte has a carboxylic acid group (pKa ~4.5). Maintaining a pH < 3.0 (via 0.1% Formic Acid) ensures the molecule remains protonated [R-COOH], increasing retention on the C18 column and improving ionization efficiency in positive ESI mode.

  • Why Dilute After Precipitation? Injecting pure methanol supernatant often causes "solvent effect" peak broadening for early eluting polar compounds. Diluting the supernatant 1:1 with water matches the initial mobile phase strength, sharpening the chromatographic peak.

Stability Confirmation

Validation studies confirmed the stability of 1-(3-Carboxypropyl)-3,7-dimethylxanthine under the following conditions:

  • Freeze/Thaw: Stable for 3 cycles at -80°C.

  • Benchtop: Stable for 4 hours at room temperature (20°C).

  • Autosampler: Stable for 24 hours at 4°C.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] Link

  • Kim, M.K., et al. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma. MDPI Pharmaceutics. Link

  • Xu, Y., et al. (2023).[3][4] Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma. NIH National Library of Medicine. Link

  • Fantin, M., et al. (2006).[5] Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties. European Journal of Pharmacology. Link

Sources

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